molecular formula C14H19ClN2O4 B13649985 H-D-Lys(2-chloro-Z)-OH

H-D-Lys(2-chloro-Z)-OH

Cat. No.: B13649985
M. Wt: 314.76 g/mol
InChI Key: YCQVFPIEKSYHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Lys(2-chloro-Z)-OH is a useful research compound. Its molecular formula is C14H19ClN2O4 and its molecular weight is 314.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-D-Lys(2-chloro-Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Lys(2-chloro-Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQVFPIEKSYHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization and Synthetic Utility of H-D-Lys(2-chloro-Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-D-Lys(2-chloro-Z)-OH (CAS: 201014-19-9) is a specialized amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and complex organic synthesis.[1][2][3] As the side-chain protected, free-amine precursor to the widely used Boc-D-Lys(2-Cl-Z)-OH, this molecule represents a critical intermediate for introducing D-lysine residues with orthogonal side-chain stability.

The defining feature of this compound is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the


-amine. This modification imparts enhanced acid stability compared to the standard benzylic ester (Z), preventing premature deprotection during the repetitive trifluoroacetic acid (TFA) cycles characteristic of Boc-chemistry. This guide analyzes its structural properties, molecular weight derivation, and mechanistic role in high-fidelity peptide assembly.

Structural Elucidation & Identity

Chemical Identity[5][6]
  • Systematic Name:

    
    -(2-Chlorobenzyloxycarbonyl)-D-lysine[4]
    
  • Synonyms: H-D-Lys(2-Cl-Z)-OH; 2-Cl-Z-D-Lysine[2][4]

  • CAS Number: 201014-19-9[2][3]

  • Molecular Formula:

    
    [4]
    
Molecular Structure Visualization

The molecule consists of a D-lysine backbone where the


-amine is free (available for coupling or protection) and the 

-amine is capped with the acid-stable 2-Cl-Z carbamate.[3]

ChemicalStructure Backbone D-Lysine Backbone (Free Alpha-Amine/Acid) SideChain Epsilon-Amine (Linker) Backbone->SideChain -(CH2)4- ProtectingGroup 2-Cl-Z Group (2-Chlorobenzyloxycarbonyl) SideChain->ProtectingGroup Carbamate Bond Function Enhanced Acid Stability (vs. Standard Z) ProtectingGroup->Function Cl- Substituent Effect

Figure 1: Structural decomposition of H-D-Lys(2-chloro-Z)-OH highlighting the functional protecting group.

Physicochemical Properties[8][9][10]

Molecular Weight Calculation

Accurate stoichiometry in peptide synthesis requires precise molecular weight values. The molecular weight of H-D-Lys(2-chloro-Z)-OH is derived from the sum of its constituent atomic masses.

Formula:



ElementCountAtomic Mass (Da)Subtotal (Da)Contribution (%)
Carbon (C) 1412.011168.1553.42%
Hydrogen (H) 191.00819.156.08%
Chlorine (Cl) 135.45035.4511.26%
Nitrogen (N) 214.00728.018.90%
Oxygen (O) 415.99964.0020.33%
Total MW 314.77 g/mol 100%
Physical Characteristics
  • State: Solid powder (typically white to off-white).

  • Solubility: As a zwitterionic species (free amine/free acid), it exhibits limited solubility in non-polar organic solvents (DCM, EtOAc) but is soluble in aqueous acidic buffers, dilute acetic acid, or dipolar aprotic solvents (DMF, DMSO) containing a base or acid to suppress zwitterionic charge.

  • Melting Point: High melting point with decomposition (characteristic of amino acid zwitterions), unlike its Boc- protected counterpart which melts at ~70-73°C.

Synthetic Utility & Mechanism[11]

The "2-Chloro" Advantage

In Boc-chemistry SPPS, the N-


 group is protected by Boc (labile to TFA ) and side chains are protected by benzyl-based groups (labile to HF ).
  • The Problem: The standard Benzyloxycarbonyl (Z) group is slightly labile to 50% TFA. Over 20+ cycles of deprotection, a significant percentage of the side chain protection can be lost, leading to branching and impurities.

  • The Solution: The 2-chloro substituent is electron-withdrawing. It destabilizes the benzylic carbocation intermediate required for acid-catalyzed cleavage (

    
     mechanism). This makes the 2-Cl-Z group roughly 100x more stable  to TFA than the unsubstituted Z group, while remaining fully cleavable by liquid HF at the end of synthesis.
    
Protection/Deprotection Workflow

The following diagram illustrates where H-D-Lys(2-chloro-Z)-OH fits into the synthetic cycle.

SynthesisWorkflow Start H-D-Lys(2-Cl-Z)-OH (Free Amino Acid) BocProtection Boc-Protection (Boc2O + Base) Start->BocProtection BocDeriv Boc-D-Lys(2-Cl-Z)-OH (SPPS Building Block) BocProtection->BocDeriv Yields Protected Monomer Coupling Coupling to Resin/Peptide (DCC/HOBt) BocDeriv->Coupling TFA TFA Treatment (Removes Boc, 2-Cl-Z Intact) Coupling->TFA Cycle Repeats TFA->Coupling Next AA Added HF HF Cleavage (Removes 2-Cl-Z) TFA->HF End of Synthesis Final Target Peptide (D-Lys Incorporated) HF->Final

Figure 2: Integration of H-D-Lys(2-Cl-Z)-OH into the Boc-SPPS pipeline.

Analytical Protocols

To ensure the integrity of H-D-Lys(2-chloro-Z)-OH prior to use, the following quality control parameters are recommended.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

  • Detection:

    • UV (254 nm): Visualizes the aromatic 2-Cl-Z chromophore.

    • Ninhydrin: Stains the free

      
      -amine (Purple/Blue). Note: The Boc-derivative would not stain with Ninhydrin unless deprotected.
      
Mass Spectrometry (ESI-MS)[10]
  • Expected Ion:

    
    
    
  • Calculated m/z: 315.12 (Monoisotopic).

  • Isotope Pattern: Due to the Chlorine atom (

    
     vs 
    
    
    
    ratio ~3:1), the mass spectrum should show a distinct M+2 peak at approximately 33% intensity of the base peak.

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756.

Sources

Advanced Peptidomimetic Design: The Strategic Utility of H-D-Lys(2-chloro-Z)-OH

[1][2]

Executive Summary

In the high-stakes arena of therapeutic peptide development, the stability-activity trade-off is the primary bottleneck.[1] H-D-Lys(2-chloro-Z)-OH represents a specialized molecular tool that addresses two critical challenges simultaneously: stereochemical control for metabolic stability and orthogonal side-chain protection for robust synthesis.[1]

This guide analyzes the compound not merely as a reagent, but as a strategic checkpoint in Boc/Benzyl solid-phase peptide synthesis (SPPS) . Unlike standard L-Lysine derivatives, the D-isomer confers resistance to proteolytic degradation (trypsin/chymotrypsin), while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides a "hyper-stable" carbamate shield that survives repetitive acidolysis, ensuring high-fidelity sequence assembly.[1]

Chemical Architecture & Mechanistic Logic

To utilize this compound effectively, one must understand the electronic and steric forces at play.

The D-Enantiomer Advantage

Standard proteolytic enzymes (e.g., trypsin) are stereoselective, recognizing the specific topology of L-amino acids. Incorporating the D-isomer (H-D-Lys...) alters the peptide backbone's Ramachandran angles (


1
  • Impact: Increases plasma half-life (

    
    ) from minutes to hours.[1]
    
  • Topology: Forces the side chain into a spatial orientation distinct from the native helix, useful for probing receptor stereospecificity.

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Shield

The epsilon-amine (


1Trifluoroacetic Acid (TFA)2

The Chlorine Effect: The addition of a chlorine atom at the ortho position of the aromatic ring exerts an electron-withdrawing inductive effect (-I) . This reduces the electron density on the benzylic carbon, destabilizing the carbocation intermediate required for acid-catalyzed cleavage.

  • Result: The 2-Cl-Z group is approx. 100x more stable to 50% TFA than the unsubstituted Z group.

  • Cleavage: Requires strong acids (HF, TFMSA) or catalytic hydrogenolysis.[3]

Stability Hierarchy Visualization

The following diagram illustrates the acid-stability hierarchy, validating the selection of 2-Cl-Z for Boc chemistry.

StabilityHierarchycluster_0Boc-SPPS ConditionsBocBoc Group(Cleaved by TFA)ZZ (Cbz) Group(Slowly degrades in TFA)Boc->Z < Stability ClZ2-Cl-Z Group(Stable in TFA)Z->ClZ < Stability HFHF / TFMSA(Final Cleavage)ClZ->HF Cleaved by

Caption: Comparative acid stability of amine protecting groups. 2-Cl-Z provides the necessary window of stability for repetitive Boc removal cycles.[1][4]

Strategic Implementation in Synthesis

H-D-Lys(2-chloro-Z)-OH is primarily utilized as the active species generated after the deprotection of Boc-D-Lys(2-Cl-Z)-OH during chain assembly.[1]

Why Not Fmoc?

In Fmoc SPPS, the side chain is typically protected with Boc (cleaved by TFA). However, for peptides requiring base-sensitive moieties (e.g., depsipeptides, specific glycosylations) or "aggregating sequences" where Boc chemistry's high solvation power is superior, the Boc/Benzyl strategy is mandatory. Here, 2-Cl-Z is the gold standard for Lysine.[1]

Synthesis Protocol (Boc-SPPS)

This protocol assumes the use of Boc-D-Lys(2-Cl-Z)-OH as the starting building block to introduce the residue.[1]

Reagents:

  • Resin: PAM or MBHA resin (stable to TFA).

  • Coupling Agents: HBTU/DIEA or DCC/HOBt.

  • Deprotection: Neat TFA.

  • Cleavage: Liquid HF (Hydrogen Fluoride).

Step-by-Step Workflow:

StepOperationReagent/ConditionMechanism/Notes
1 Coupling Boc-D-Lys(2-Cl-Z)-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF.[1]Activated ester formation.[5] The 2-Cl-Z remains inert.
2 N-Term Deprotection 50% TFA in DCM (2 x 1 min, 1 x 20 min).Removes N-alpha Boc. Crucial: 2-Cl-Z survives this step intact.
3 Neutralization 10% DIEA in DCM (2 x 1 min).Generates the free amine H-D-Lys(2-Cl-Z)-... on resin.
4 Chain Elongation Repeat Steps 1-3 for subsequent amino acids.The 2-Cl-Z group protects the

-amine throughout.[1]
5 Final Cleavage Liquid HF + p-Cresol (90:10) at 0°C for 1 hour.Simultaneous Cleavage: Removes the peptide from resin AND the 2-Cl-Z group.[1][6]
Troubleshooting: The "Branched Peptide" Risk

If standard Z protection were used instead of 2-Cl-Z, the repetitive TFA steps (Step 2) would cause partial loss of the Z group. The now-exposed

2-Cl-Z eliminates this risk.1

Peptidomimetic Applications

Antimicrobial Peptides (AMPs)

AMPs often fail due to host toxicity and rapid degradation.

  • Strategy: Replace L-Lys with H-D-Lys in amphipathic helices.

  • Outcome: The D-isomer disrupts the helix slightly, reducing hemolytic activity (toxicity to red blood cells) while maintaining affinity for bacterial membranes. The 2-Cl-Z route ensures these analogs can be synthesized without side-chain branching.[1]

Retro-Inverso Design

A retro-inverso peptide is composed of D-amino acids assembled in the reverse sequence of the native peptide.[1]

  • Role: H-D-Lys(2-chloro-Z)-OH is the fundamental building block for the Lysine equivalent in these designs.[1]

  • Benefit: The resulting topology mimics the L-peptide side chain arrangement but is invisible to proteases.

Decision Logic for Peptidomimetics

Use the following decision tree to determine when to employ this specific derivative.

DecisionTreeStartPeptide Design GoalStabilityRequirement:Proteolytic Stability?Start->StabilityUseDLysUse D-Lysine IsomerStability->UseDLysYesUseLLysUse L-LysineStability->UseLLysNoSynthesisSynthesis Strategy?StrategyBocBoc/Benzyl ChemistrySynthesis->StrategyBocAcid Stable Side ChainsStrategyFmocFmoc/tBu ChemistrySynthesis->StrategyFmocBase LabileUseDLys->SynthesisSelectCompoundSELECT:H-D-Lys(2-chloro-Z)-OH(via Boc-D-Lys(2-Cl-Z)-OH)StrategyBoc->SelectCompoundPrevent BranchingSelectOtherSelect Fmoc-D-Lys(Boc)-OHStrategyFmoc->SelectOther

Caption: Decision matrix for selecting H-D-Lys(2-chloro-Z)-OH in peptidomimetic synthesis workflows.

Technical Specifications & Handling

PropertySpecification
Chemical Formula C

H

ClN

O

(Free amine form)
Molecular Weight ~314.77 g/mol
Solubility Soluble in DMF, DMSO, dilute acid.[1][7] Slightly soluble in water.
Storage +2°C to +8°C, Desiccated. Hygroscopic.
Appearance White to off-white powder.[1]
Purity Requirement >98% (HPLC) to prevent deletion sequences.

Handling Precaution: While the 2-Cl-Z group is stable, the free amine (H-D-Lys...) is prone to carbamylation if exposed to CO

1

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link[1]

  • Hahn, M. E., & Muir, T. W. (2000). A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis.[1] Journal of the American Chemical Society, 122(15), 3568–3569. Link[1]

  • Papo, N., & Shai, Y. (2004).[8] Effect of D-Amino Acid Substitution on the Stability and Activity of Membrane-Active Peptides. Biochemistry, 43(21), 6393–6403. Link[1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

solubility profile of H-D-Lys(2-chloro-Z)-OH in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Handling of H-D-Lys(2-chloro-Z)-OH in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Peptide Chemists, and Drug Development Scientists

Executive Summary

H-D-Lys(2-chloro-Z)-OH is a critical intermediate in the synthesis of protease-resistant peptides and peptidomimetics. As a side-chain protected D-amino acid, it combines the zwitterionic character of the free alpha-amino/alpha-carboxyl terminus with the significant hydrophobicity of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

This guide addresses a common bottleneck in peptide chemistry: the "Zwitterion Paradox." While the 2-Cl-Z group suggests solubility in organic solvents, the strong crystal lattice energy of the zwitterionic headgroup renders the molecule insoluble in many standard solvents (DCM, pure DMF) unless specific solubilization strategies are employed. This document details the solubility profile, mechanistic solvation principles, and validated protocols for handling this reagent in synthesis.

Physicochemical Identity & Structural Analysis

To predict solubility, one must understand the competing forces within the molecule.

  • Chemical Name:

    
    -(2-Chlorobenzyloxycarbonyl)-D-lysine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 314.76 g/mol

  • Structural Character:

    • Head (Hydrophilic/Ionic): The

      
      -amino (
      
      
      
      ) and
      
      
      -carboxyl (
      
      
      ) groups form an internal salt (zwitterion) at neutral pH. This creates a high-energy crystal lattice that resists dissolution in non-polar solvents.
    • Tail (Hydrophobic/Aromatic): The 2-Cl-Z group adds lipophilicity and steric bulk. The chlorine atom at the ortho position increases acid stability (relative to standard Z) but also decreases water solubility compared to H-Lys-OH.

Visualization: Solvation Competitors

The following diagram illustrates the competing interactions that dictate solubility.

SolvationMechanism Molecule H-D-Lys(2-Cl-Z)-OH (Solid State) Lattice Crystal Lattice Energy (Ionic Interactions) Molecule->Lattice Stabilized by Solvation Solvation Energy (Solvent-Solute) Molecule->Solvation Dissolution requires Lattice->Solvation Barriers > Solvent_Polar Polar Aprotic (DMF, DMSO) Solvent_Polar->Solvation Moderate Interaction (Suspension/Gel) Solvent_NonPolar Non-Polar (DCM, Et2O) Solvent_NonPolar->Solvation Weak Interaction (Insoluble) Additives Additives (DIEA, TFA, HCl) Additives->Solvation Disrupts Lattice (High Solubility)

Figure 1: The solubility of zwitterionic amino acids is a competition between lattice energy and solvation energy. Pure organic solvents often fail to overcome the lattice energy without ionic additives.

Comprehensive Solubility Matrix

The following data aggregates empirical observations for zwitterionic protected amino acids. Note that "Insoluble" refers to the pure zwitterion; "Soluble" implies a clear solution at >10 mg/mL.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMF (Dimethylformamide)Conditional Pure zwitterion is sparingly soluble/forms a gel. Highly soluble upon adding 1.0 eq of base (DIEA) or acid.
DMSO (Dimethyl sulfoxide)Moderate Soluble at low concentrations (<5 mg/mL). Higher concentrations require warming or additives.
NMP (N-Methyl-2-pyrrolidone)Conditional Similar to DMF. Best choice for peptide coupling reactions to prevent aggregation.
Protic Methanol / Ethanol Low to Moderate Sparingly soluble in cold alcohol. Solubility improves significantly with heating (50°C) or addition of dilute acid (e.g., Formic acid for hydrogenolysis).
Water pH Dependent Insoluble at neutral pH (Isoelectric point). Soluble at pH < 2 (1M HCl) or pH > 10 (1M NaOH).
Non-Polar / Chlorinated DCM (Dichloromethane)Insoluble The ionic headgroup prevents dissolution. Do not use as the primary solvent for coupling this specific reagent.[1]
Chloroform Insoluble Insoluble.
Ethyl Acetate Insoluble Insoluble. Used to precipitate the product or wash away impurities.

Operational Protocols

Protocol A: Dissolution for Peptide Coupling (Standard)

Context: Using H-D-Lys(2-chloro-Z)-OH as a building block in solution-phase or solid-phase synthesis. Challenge: The reagent must be dissolved in a non-nucleophilic organic solvent (DMF/NMP) at high concentration (0.1M - 0.5M).

Step-by-Step Workflow:

  • Weighing: Weigh the required amount of H-D-Lys(2-chloro-Z)-OH into a dry vial.

  • Solvent Addition: Add DMF or NMP (approx. 80% of final volume). Observation: The powder will likely remain suspended or form a cloudy gel.

  • Activation (The Key Step): Add Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) at 1.0 - 1.2 equivalents relative to the amino acid.

    • Mechanism:[2] The base deprotonates the carboxylic acid (or neutralizes the zwitterion if considering the ammonium), breaking the crystal lattice and forming a soluble organic salt (e.g., DIEA·Carboxylate).

  • Clarification: Vortex or sonicate for 30-60 seconds. The solution should become crystal clear.

  • Coupling: Add the coupling reagents (e.g., HBTU, HATU, or DIC) immediately after solubilization.

Protocol B: Dissolution for Hydrogenolysis (Deprotection)

Context: Removing the 2-Cl-Z group to yield free D-Lysine. Solvent System: Methanol or Methanol/Water.

  • Suspension: Suspend H-D-Lys(2-chloro-Z)-OH in Methanol (concentration ~10-20 mg/mL).

  • Acidification: Add Formic Acid or Acetic Acid (5-10% v/v).

    • Reasoning: Protonation of the amine ensures the molecule dissolves as a cation. Additionally, formic acid serves as a hydrogen donor in transfer hydrogenation protocols.

  • Catalyst: Add Pd/C catalyst to the now-clear solution.

Protocol C: Solubility Determination Workflow

Use this logical flow to determine the solubility of a new batch or unknown derivative.

SolubilityWorkflow Start Start: Solid H-D-Lys(2-Cl-Z)-OH Solvent Add Target Solvent (e.g., DMF) Start->Solvent Check1 Visual Inspection: Clear Solution? Solvent->Check1 Yes1 Soluble (Proceed) Check1->Yes1 Yes No1 Cloudy / Precipitate Check1->No1 No Action1 Add 1.0 eq DIEA (Base) OR 1.0 eq TFA (Acid) No1->Action1 Check2 Visual Inspection: Clear Solution? Action1->Check2 Yes2 Conditionally Soluble (Suitable for Coupling) Check2->Yes2 Yes No2 Insoluble (Change Solvent System) Check2->No2 No

Figure 2: Logical workflow for assessing and optimizing solubility in the lab.

Storage and Stability Implications

While solubility is the primary focus, the choice of solvent affects the stability of the 2-chloro-Z group.

  • Acid Stability: The 2-Cl-Z group is more stable to acid than the unsubstituted Z (Cbz) group. It withstands 50% TFA/DCM for short periods (used in Boc-chemistry deprotection cycles). Therefore, dissolving in acidic media (TFA/Acetic acid) is safe for short-term handling.

  • Base Sensitivity: Like all carbamates, it can degrade in strong aqueous base (NaOH) over time but is stable to tertiary amines (DIEA, TEA) in organic solvents.

  • Stock Solutions: Do not store stock solutions of the free zwitterion in DMF/DIEA for prolonged periods (days). The free amine can undergo slow dimerization or diketopiperazine formation if activated. Prepare fresh.

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[3] Chemical Reviews, 109(6), 2455-2504. Link

  • MedChemExpress. (n.d.). H-Lys(Z)-OH Product Properties and Solubility. Retrieved from MedChemExpress. Link

  • Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Link

  • Sigma-Aldrich. (n.d.). Product Specification: H-Lys(Z)-OH. Link

Sources

Harnessing Chirality: A Technical Guide to the Application of D-Amino Acid Derivatives for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is immense, owing to their high specificity and biological activity. However, their clinical translation is frequently hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. A powerful and field-proven strategy to overcome this limitation is the incorporation of D-amino acid derivatives. This guide provides an in-depth exploration of the principles, strategies, and practical applications of using D-amino acids to enhance peptide stability. We will delve into the core mechanisms of proteolytic resistance, discuss the structural and functional consequences of stereochemical inversion, and provide validated experimental protocols for the synthesis and analysis of stabilized peptide analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical modifications to advance their peptide-based therapeutic programs.

The Inherent Challenge: Proteolytic Susceptibility of L-Peptides

Peptides and proteins in virtually all life forms are constructed from L-amino acids, the homochiral building blocks selected by evolution. Consequently, the body's enzymatic machinery, particularly proteases, has evolved to specifically recognize and cleave peptide bonds flanked by L-amino acids. This rapid enzymatic degradation is a primary barrier to the therapeutic use of natural peptides, leading to short in-vivo half-lives and diminished bioavailability.[1]

Proteases, such as trypsin, chymotrypsin, and various peptidases found in serum and tissues, possess active sites with a precise three-dimensional geometry tailored to accommodate the L-configuration of amino acid residues. When an L-peptide enters this active site, it is catalytically hydrolyzed, breaking the peptide backbone and inactivating the molecule.

G cluster_0 Proteolytic Degradation Pathway L_Peptide Bioactive L-Peptide Binding Substrate Binding (Stereospecific Recognition) L_Peptide->Binding Protease Protease (e.g., Trypsin) Protease->Binding Cleavage Peptide Bond Hydrolysis Binding->Cleavage Fragments Inactive Fragments Cleavage->Fragments Loss Loss of Biological Activity Fragments->Loss

Diagram 1: The canonical pathway of L-peptide degradation by proteases.

The Stereochemical Solution: D-Amino Acid Incorporation

The fundamental principle behind using D-amino acids to confer stability is stereochemical hindrance. D-amino acids are the enantiomers (non-superimposable mirror images) of L-amino acids.[2] This inversion of chirality at the α-carbon means that a peptide containing a D-amino acid will not fit correctly into the active site of most endogenous proteases.[3] This enzymatic resistance is the cornerstone of the D-amino acid stabilization strategy.[4]

By replacing one or more L-residues with their D-counterparts, the peptide becomes a poor substrate for these enzymes, dramatically increasing its resistance to proteolytic cleavage and extending its circulation half-life.[5][6]

G cluster_1 Mechanism of D-Amino Acid-Mediated Stability D_Peptide D-Amino Acid Containing Peptide Mismatch Stereochemical Mismatch (No Recognition) D_Peptide->Mismatch Protease Protease Protease->Mismatch Intact Intact, Active Peptide Mismatch->Intact No Cleavage Retention Retention of Biological Activity Intact->Retention

Diagram 2: D-amino acids prevent protease binding, preserving peptide integrity.

Strategic Implementation: Where and How to Substitute

The decision of which L-amino acid to replace and where is a critical experimental choice driven by the peptide's structure-activity relationship (SAR). Several strategies are commonly employed:

  • Single-Point Substitution: Replacing a single L-amino acid at a known protease cleavage site can provide a significant stability boost. For instance, replacing an L-Lysine with a D-Lysine can confer resistance to trypsin-like proteases.[7] This is often the first strategy attempted as it minimizes structural perturbation.

  • N- or C-Terminal Capping: Exopeptidases cleave peptides from the N- or C-terminus. Capping the ends with D-amino acids can effectively block this degradation pathway. This approach is particularly useful when the terminal residues are not critical for biological activity.

  • All-D-Peptide Enantiomers: Synthesizing the entire peptide with D-amino acids creates an enantiomer of the natural peptide. This "mirror-image" peptide is highly resistant to proteolysis.[6] For this strategy to succeed, the peptide's target must be achiral or the D-peptide must coincidentally bind to the chiral target. Surprisingly, some D-peptides have been shown to bind their natural receptors with high affinity.[2]

  • Retro-Inverso Peptides: This sophisticated strategy involves reversing the sequence of the peptide and using D-amino acids for all residues.[5][8] The result is a peptide where the direction of the peptide backbone is reversed, but the spatial orientation of the side chains closely mimics the original L-peptide. This can preserve biological activity while conferring exceptional proteolytic resistance.[5]

G cluster_L Parent L-Peptide cluster_RI Retro-Inverso Analogue L_peptide N-Term L-Ala L-Val L-Phe C-Term RI_peptide N-Term D-Phe D-Val D-Ala C-Term L_peptide:N->RI_peptide:N Backbone Reversed L_peptide:C->RI_peptide:C Chirality Inverted caption Retro-Inverso modification preserves side-chain topology.

Diagram 3: Comparison of a parent L-peptide and its retro-inverso analogue.

Scientific Integrity: Assessing the Consequences of Substitution

As a Senior Application Scientist, it is imperative to emphasize that enhancing stability is only part of the equation. The ultimate goal is to create a more effective therapeutic. Therefore, every D-amino acid substitution must be evaluated for its impact on the peptide's overall biological profile.

  • Biological Activity: The primary concern is whether the modification affects the peptide's ability to bind its target and elicit a biological response. D-amino acid substitution can lead to:

    • Retained or Enhanced Activity: In many cases, especially if the substituted residue is not in the core binding motif, activity is maintained. Some reports even show enhanced activity.[2]

    • Reduced Activity: If the chirality of a key residue is critical for receptor interaction, its inversion can abolish activity. Single substitutions in the middle of a sequence can disrupt secondary structures like α-helices, leading to a loss of function.[6]

  • Conformational Changes: Introducing a D-amino acid can alter the peptide's secondary structure. While L-amino acids favor right-handed α-helices, D-amino acids can disrupt them or, in all-D peptides, form left-handed helices.[7][9] This can have profound effects on bioactivity and must be characterized using techniques like Circular Dichroism (CD) spectroscopy.

  • Immunogenicity: An often-overlooked benefit of D-amino acids is their potential to reduce immunogenicity.[10] T-cell activation, a key step in mounting an immune response, requires peptide antigens to be presented by MHC molecules. The altered backbone and side-chain conformations of D-amino acid-containing peptides can reduce their binding affinity to MHC, mitigating unwanted immune responses.[11][12] However, excessive modification could still pose risks.[10]

Experimental Protocols: A Self-Validating System

Trustworthiness in research comes from robust and reproducible methodologies. The following protocols outline the synthesis and stability testing of D-amino acid-containing peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid Analogue

This protocol describes the standard Fmoc/tBu strategy, a cornerstone of modern peptide synthesis.[13][14]

Objective: To synthesize a peptide with a single D-amino acid substitution.

Materials & Reagents:

  • Fmoc-Rink Amide resin

  • Protected L-amino acids (Fmoc-AA-OH)

  • Protected D-amino acid (e.g., Fmoc-D-Ala-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected L-amino acid to the resin using HBTU/DIPEA in DMF. Allow to react for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating with 20% piperidine in DMF for 20 minutes.

  • Iterative Coupling: Repeat the coupling and deprotection steps for each subsequent L-amino acid in the sequence.

  • D-Amino Acid Incorporation: At the desired position in the sequence, use the protected D-amino acid (e.g., Fmoc-D-Ala-OH) instead of its L-counterpart in the coupling step. The procedure remains identical.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Wash the resin thoroughly with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the mass and purity of the final peptide using LC-MS.[15]

Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a validated system to quantify the increase in stability conferred by D-amino acid substitution.

Objective: To compare the stability of an L-peptide and its D-amino acid analogue in the presence of a protease.

Materials & Reagents:

  • Lyophilized L-peptide and D-amino acid-containing peptide

  • Protease: Trypsin (or human serum)

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% Acetic Acid or 1% TFA

  • HPLC system with a C18 column

Step-by-Step Methodology:

  • Stock Preparation: Prepare 1 mg/mL stock solutions of both the L- and D-peptides in PBS.

  • Reaction Setup: In separate microcentrifuge tubes, add the peptide solution to pre-warmed PBS to a final concentration of 100 µg/mL.

  • Initiate Degradation: Add trypsin to a final concentration of 10 µg/mL to each tube to start the enzymatic reaction. For a negative control, add buffer instead of enzyme. Incubate at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic degradation.[16]

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the peak corresponding to the intact peptide at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point. Plot the percentage of remaining peptide versus time for both the L- and D-peptides.

G cluster_workflow Proteolytic Stability Assay Workflow Start Prepare Peptide & Enzyme Solutions Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points (t=0, t=x...) Incubate->Sample Quench Quench Reaction (e.g., add acid) Sample->Quench Analyze Analyze via RP-HPLC Quench->Analyze Data Quantify Peak Area (% Remaining) Analyze->Data End Compare L- vs D-Peptide Stability Profiles Data->End

Diagram 4: A streamlined workflow for assessing peptide stability in vitro.

Data Presentation: Quantifying the Stability Enhancement

Clear data presentation is essential for comparing the efficacy of different stabilization strategies.

Peptide VariantTime (hours)% Intact Peptide Remaining (vs. T=0)
Parent L-Peptide 0100%
145%
4< 5%
24Not Detected
D-Ala Substituted Peptide 0100%
198%
495%
2485%

Table 1: Representative data from an in vitro stability assay comparing an L-peptide to its D-amino acid substituted analogue against Proteinase K. Data demonstrates a significant enhancement in proteolytic resistance.[2]

Conclusion and Future Outlook

The incorporation of D-amino acid derivatives is a robust, versatile, and highly effective strategy for overcoming the primary obstacle in peptide drug development: proteolytic instability. By leveraging fundamental principles of stereochemistry, researchers can rationally design peptide analogues with significantly extended half-lives, improved bioavailability, and potentially reduced immunogenicity. The key to success lies in a systematic approach that combines strategic substitution with rigorous analytical validation to ensure that enhanced stability translates to superior therapeutic performance. As peptide synthesis and analytical techniques continue to advance, the creative application of D-amino acids will undoubtedly play a pivotal role in bringing the next generation of peptide therapeutics from the laboratory to the clinic.

References

  • Li, X., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Chemical Biology, 1(3), 169-181. [Link]

  • Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1031–1039. [Link]

  • Aapptec. (n.d.). Boc-D-Amino Acids. Aapptec Peptides. [Link]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]

  • Imura, Y., et al. (2010). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 16(11), 603-609. [Link]

  • El-Agamy, S. E. S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7021. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Mishra, B., et al. (2018). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(8), 517-531. [Link]

  • Joo, S. H. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Chemistry, 8, 569947. [Link]

  • Van Regenmortel, M. H. V. (2001). D-peptides as immunogens and diagnostic reagents. Current Opinion in Biotechnology, 12(4), 377-382. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7064. [Link]

  • L-G. Hsieh, J., et al. (2017). Computational Design of Thermostabilizing d-Amino Acid Substitutions. Journal of the American Chemical Society, 139(28), 9784–9791. [Link]

  • Lux, J., et al. (2020). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 324, 615-626. [Link]

  • Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry, 24(16), 1645–1655. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. JPT Peptide Technologies. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 102(1), e106. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(2), 123-134. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Carcamo-Noriega, E. N., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 637775. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

Sources

Technical Deep Dive: Optimizing Boc-SPPS with 2-Chloro-Z Protection for Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Solid Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl strategy , the integrity of the Lysine side chain is a critical failure point. The standard Benzyloxycarbonyl (Z) group, while effective in solution phase, exhibits insufficient stability against the repetitive trifluoroacetic acid (TFA) treatments required for Boc deprotection. This instability leads to premature


-deprotection, resulting in peptide branching, truncation, and difficult-to-separate impurities.

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group represents the industry-standard solution to this "Stability-Lability Paradox." By introducing an electron-withdrawing chlorine atom at the ortho-position of the benzyl ring, the 2-Cl-Z group achieves a calculated balance: it is sufficiently stable to survive repeated 50% TFA cycles yet remains fully cleavable under standard Hydrogen Fluoride (HF) conditions. This guide details the mechanistic advantages, comparative stability data, and experimental protocols for deploying 2-Cl-Z in high-fidelity peptide synthesis.

Mechanistic Foundation: The Inductive Stabilization Effect

The primary failure mode of the standard Z group in Boc-SPPS is acid-catalyzed solvolysis. The carbamate oxygen is protonated, leading to the formation of a benzyl carbocation and the release of the free amine.

Chemical Structure and Electronic Effects

The 2-Cl-Z group incorporates a chlorine atom at the ortho position of the benzene ring. Chlorine is highly electronegative, exerting a strong negative inductive effect (-I) . This effect pulls electron density away from the benzylic carbon.

  • Destabilization of the Carbocation: The acid-catalyzed cleavage of the urethane linkage proceeds via a transition state with significant carbocation character at the benzylic carbon. The electron-withdrawing chlorine atom destabilizes this developing positive charge, thereby increasing the activation energy required for acidolysis.

  • Result: The rate of cleavage in 50% TFA is drastically reduced compared to the unsubstituted Z group.

Visualization of the Stability Mechanism

The following diagram illustrates the structural difference and the suppression of the acidolysis pathway.

G cluster_0 Standard Z Group (Unstable) cluster_1 2-Cl-Z Group (Stable) Z_Struct Boc-Lys(Z)-OH (No withdrawing group) Z_Inter Benzyl Carbocation (Stabilized by Resonance) Z_Struct->Z_Inter 50% TFA (Fast) Z_Fail Premature Loss (Branching/Side Rxns) Z_Inter->Z_Fail ClZ_Struct Boc-Lys(2-Cl-Z)-OH (Ortho-Chloro Subst.) ClZ_Inter Destabilized Carbocation (High Energy Barrier) ClZ_Struct->ClZ_Inter 50% TFA (Very Slow) ClZ_Success Intact Protection until HF Cleavage ClZ_Inter->ClZ_Success HF Treatment

Figure 1: Comparative acid stability pathways. The 2-Cl substituent creates an energetic barrier to carbocation formation during TFA treatment.

Comparative Analysis: Z vs. 2-Cl-Z vs. 2-Br-Z

In Boc chemistry, the choice of side-chain protection is a trade-off between stability during synthesis (TFA resistance) and ease of removal at the end (HF sensitivity).

Stability Data Profile

The following table summarizes the loss of side-chain protection per synthetic cycle (typically 30 minutes of 50% TFA exposure).

Protecting GroupStructureLoss per Cycle (50% TFA)HF CleavabilityRecommended Application
Z (Benzyloxycarbonyl)

~1.0% - 1.5%Excellent (Fast)Solution phase only; unsuitable for SPPS >5 residues.
2-Cl-Z

< 0.02% Good (Standard) Standard for Boc-SPPS (up to ~50 residues).
2-Br-Z

< 0.001%Difficult (Requires high HF)Very long peptides (>50 residues) or difficult sequences.
2,6-Cl-Z

NegligibleVery DifficultSpecialized cases only.
The "Branching" Problem

When the Z group is lost prematurely, the


-amine becomes free. During the next coupling cycle, the activated amino acid will couple to this side chain, creating a branched peptide.
  • With Z: A 20-residue peptide can exhibit up to 30% branched impurities .

  • With 2-Cl-Z: Branching is typically undetectable (<0.1%) for peptides of standard length.

Experimental Protocols

Standard Boc-SPPS Cycle with 2-Cl-Z

This workflow ensures the maintenance of the 2-Cl-Z group while removing the


-Boc group.

Reagents:

  • Deprotection: 50% TFA in Dichloromethane (DCM) + 0.5% Indole (scavenger).

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: Boc-Lys(2-Cl-Z)-OH (3-5 eq), HBTU/HOBt or DIC/Oxyma.

Step-by-Step Cycle:

  • Deprotection: Treat resin with 50% TFA/DCM for 2 min (flow wash), then 20 min (batch).

    • Note: The 2-Cl-Z group is stable here.[1][2]

  • Wash: DCM (3x), MeOH (1x), DCM (3x).

  • Neutralization: Treat with 10% DIEA/DCM for 2 x 2 min.

  • Coupling: Add activated Boc-Lys(2-Cl-Z)-OH cocktail. Shake for 1-2 hours.

    • Quality Check: Perform Kaiser test.[3] If negative (yellow), proceed.

Final Cleavage: The High-HF Procedure

While 2-Cl-Z is stable to TFA, it requires strong acid (anhydrous HF) for removal.

Safety Warning: Hydrogen Fluoride (HF) is extremely toxic and corrosive. A specialized HF apparatus (Teflon/Kel-F) and rigorous safety protocols are mandatory.

Protocol:

  • Preparation: Dry the peptide-resin thoroughly over

    
     overnight.
    
  • Scavengers: Add p-cresol (10% v/v) and dimethyl sulfide (DMS) if Methionine is present.

  • Reaction: Condense anhydrous HF onto the resin at -78°C. Warm to 0°C (ice bath).

  • Duration: Stir at 0°C for 60 minutes .

    • Note: 2-Cl-Z requires the full 60 minutes. Shorter times (Low-HF) may not fully remove it.

  • Work-up: Evaporate HF under vacuum. Precipitate peptide in cold diethyl ether.

Workflow Diagram

SPPS_Workflow Start Boc-Lys(2-Cl-Z)-OH Starting Material Coupling Coupling Step (DCC/HOBt or HBTU) Start->Coupling TFA TFA Deprotection (Removes N-alpha Boc) Coupling->TFA Stability_Check 2-Cl-Z Stability Check (Resistant to Acidolysis) TFA->Stability_Check Repeat Repeat Cycles (Chain Elongation) Stability_Check->Repeat Intact Repeat->Coupling HF_Cleavage HF Cleavage (0°C, 60 min) (Removes 2-Cl-Z + Resin Linker) Repeat->HF_Cleavage Sequence Complete Final Pure Peptide (Free Lysine Side Chain) HF_Cleavage->Final

Figure 2: Integration of 2-Cl-Z into the Boc-SPPS workflow, highlighting the critical stability checkpoint during TFA deprotection.

Additional Advantages: Crystallinity and Purification

Beyond chemical stability, the 2-Cl-Z derivative offers physical property advantages during the manufacturing of the amino acid building block itself.[4]

  • Crystallinity: Boc-Lys(2-Cl-Z)-OH generally exhibits superior crystallinity compared to Boc-Lys(Z)-OH.

  • Purity: Higher crystallinity allows for more effective purification by recrystallization during the manufacturing of the raw material. This ensures that the starting material entering the SPPS process is of higher purity (>99%), reducing the accumulation of non-peptide impurities (e.g., truncated sequences from impure starting materials).

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[5] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

Sources

Methodological & Application

Application Note: Optimal Coupling Strategies for H-D-Lys(2-chloro-Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, facilitating the assembly of complex peptide sequences with high efficiency.[1][2] The synthesis of peptides containing modified or unnatural amino acids is critical for advancing drug discovery and biochemical research. H-D-Lys(2-chloro-Z)-OH, a D-lysine derivative, incorporates a 2-chlorobenzyloxycarbonyl (2-chloro-Z, or Z(2-Cl)) protecting group on its ε-amino side chain. This protecting group is particularly valuable in Boc-based SPPS strategies due to its enhanced stability to the moderately acidic conditions required for Nα-Boc deprotection (e.g., trifluoroacetic acid, TFA), thereby preventing the formation of branched peptide impurities.[3][4]

While compatible with both Fmoc and Boc strategies, the incorporation of H-D-Lys(2-chloro-Z)-OH requires careful optimization of coupling conditions to overcome potential steric hindrance and ensure quantitative amide bond formation. Incomplete couplings lead to deletion sequences, which are often difficult to separate from the target peptide, reducing the overall yield and purity.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the mechanistic considerations, provides field-proven, step-by-step protocols, and outlines troubleshooting strategies to achieve optimal coupling efficiency for H-D-Lys(2-chloro-Z)-OH in SPPS.

Mechanistic and Strategic Considerations

The success of any coupling step in SPPS hinges on the efficient activation of the incoming amino acid's carboxyl group to form a reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[2][5] The 2-chloro-Z group on the lysine side chain, while essential for orthogonal protection, introduces moderate steric bulk that can impede this process.

Causality Behind Reagent Selection:

  • Activating Agents: The choice of coupling reagent is paramount. Reagents are broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts.

    • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective reagent that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions. Its use is therefore almost always coupled with a nucleophilic additive.

    • Uronium/Aminium Salts (e.g., HBTU, HCTU, HATU): These reagents, such as HCTU and HATU, are highly efficient and rapid, converting the amino acid into a less reactive, but more stable, active ester in the presence of a base.[6] HATU (based on the additive HOAt) is generally considered one of the most reactive and effective reagents, particularly for hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.

    • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these form active esters. PyAOP is a highly effective phosphonium-based reagent. A key advantage is that they do not have the potential to guanidinylate the free N-terminus, a side reaction sometimes observed with excess uronium reagents.

  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) are crucial. They act as acyl-group shuttles, forming active esters that are more stable and less prone to racemization than the primary intermediates formed by carbodiimides. They also suppress numerous other side reactions.

  • Bases: A non-nucleophilic organic base is required to deprotonate the incoming amino acid's α-ammonium salt and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA, or DIEA) is the most common choice. For particularly sensitive amino acids where racemization is a concern, a bulkier base like 2,4,6-collidine may be employed.

  • Solvents: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling and solvation properties. For sequences prone to aggregation or for particularly difficult couplings, a solvent mixture such as NMP/DMSO can improve outcomes by enhancing the solvation of the growing peptide chain.[7]

Recommended Coupling Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. All steps should be performed in a dedicated SPPS vessel with agitation.

Protocol A: High-Efficiency Coupling with HATU

This protocol is recommended for ensuring the highest possible coupling efficiency, especially if the adjacent residue on the peptide chain is also sterically hindered.

Materials and Reagents:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • H-D-Lys(2-chloro-Z)-OH (167 mg, 0.4 mmol, 4 eq.)

  • HATU (152 mg, 0.4 mmol, 4 eq.)

  • DIPEA (139 µL, 0.8 mmol, 8 eq.)

  • DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin has been thoroughly washed with DMF (at least 3 x 5 mL).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve H-D-Lys(2-chloro-Z)-OH and HATU in 2 mL of DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

    • Agitate the mixture at room temperature for 45-60 minutes.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

  • In-Process Control (Self-Validation):

    • Perform a Kaiser (ninhydrin) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (beads turn dark blue/purple) signifies incomplete coupling and requires immediate troubleshooting (see Section 3).[8]

Protocol B: Standard Carbodiimide Coupling with DIC/Oxyma

This is a robust and cost-effective method suitable for most standard applications.

Materials and Reagents:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • H-D-Lys(2-chloro-Z)-OH (167 mg, 0.4 mmol, 4 eq.)

  • Oxyma Pure (57 mg, 0.4 mmol, 4 eq.)

  • DIC (62 µL, 0.4 mmol, 4 eq.)

  • DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Resin Preparation: As described in Protocol A.

  • Coupling Cocktail Preparation:

    • In a separate vial, dissolve H-D-Lys(2-chloro-Z)-OH and Oxyma Pure in 2 mL of DMF.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the reaction vessel containing the peptide-resin.

    • Add the DIC directly to the vessel.

    • Agitate the mixture at room temperature for 60-90 minutes.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • In-Process Control (Self-Validation):

    • Perform a Kaiser (ninhydrin) test as described in Protocol A.

Troubleshooting Incomplete Coupling

A positive Kaiser test indicates the presence of unreacted N-terminal amines and necessitates immediate action to prevent the formation of deletion peptides.

  • Strategy 1: Double Coupling The most straightforward solution is to repeat the coupling step. Prepare a fresh solution of activated amino acid as described in the chosen protocol (A or B) and perform a second coupling for the same duration. Wash the resin and repeat the Kaiser test. This is often sufficient to drive the reaction to completion for sterically hindered residues.[8]

  • Strategy 2: Capping If the double coupling fails or if you wish to terminate the unreacted chains to simplify final purification, a capping step is employed. This involves acetylating the remaining free amines to make them unreactive.

    • Wash the resin with DMF.

    • Prepare a capping solution (e.g., 5% Acetic Anhydride, 6% 2,6-Lutidine in DMF).

    • Add the capping solution to the resin and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and proceed to the deprotection of the next cycle.

Data Summary: Comparison of Coupling Conditions

The table below summarizes recommended parameters for incorporating H-D-Lys(2-chloro-Z)-OH.

ParameterMethod A: HATUMethod B: DIC/OxymaMethod C: PyBOP
Coupling Reagent HATUDICPyBOP
Additive (Internal, HOAt)Oxyma Pure(Internal, HOBt)
Base DIPEAN/A (DIC is neutral)DIPEA
Amino Acid (eq.) 3-53-53-5
Reagent (eq.) 3-53-53-5
Additive (eq.) N/A3-5N/A
Base (eq.) 6-10N/A6-10
Solvent DMF or NMPDMFDMF or NMP
Typical Time (min) 45-6060-12045-90
Relative Efficacy HighestHighHigh

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis for the incorporation of H-D-Lys(2-chloro-Z)-OH.

SPPS_Cycle_for_Lys_2ClZ Resin_Start Peptide-Resin (Free N-terminal) Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Step 1 Wash_1 DMF Wash Deprotection->Wash_1 Step 2 Coupling Coupling Reaction (Amide Bond Formation) Wash_1->Coupling Step 3 Activation Prepare Coupling Solution: H-D-Lys(2-chloro-Z)-OH + Activator (HATU/DIC) + Base (DIPEA) Activation->Coupling Add to Resin Wash_2 DMF Wash Coupling->Wash_2 Step 4 Kaiser_Test In-Process Control: Kaiser Test Wash_2->Kaiser_Test Step 5 Resin_End Peptide-Resin (Lys(2-Cl-Z) Added) Kaiser_Test->Resin_End Negative (Complete) Troubleshoot Incomplete? Double Couple or Cap Kaiser_Test->Troubleshoot Positive (Incomplete) Next_Cycle Proceed to Next Cycle Resin_End->Next_Cycle Troubleshoot->Coupling Re-initiate Coupling

Caption: SPPS cycle for H-D-Lys(2-chloro-Z)-OH incorporation.

Conclusion

Achieving high-yield and high-purity synthesis of peptides containing H-D-Lys(2-chloro-Z)-OH is readily accomplished through the careful selection of a robust coupling strategy. For routine synthesis, carbodiimide-based methods with Oxyma Pure provide a reliable and economical option. For challenging sequences or to ensure maximal efficiency, the use of a high-potency uronium/aminium reagent like HATU is strongly recommended. The integration of in-process controls, such as the Kaiser test, is a critical component of a self-validating protocol, allowing for real-time assessment and intervention. By implementing the detailed protocols and troubleshooting guides presented in this note, researchers can confidently incorporate this valuable amino acid derivative into their target peptides.

References

  • Yoon, C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997–4003. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Grilo, L. S., Fim, F. C., Pires, A. C. S., & Tose, L. V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 197. [Link]

  • Various Authors. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate Discussion. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Technical Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Technical Library. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Technical Library. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Technical Library. Retrieved from [Link]

  • Yoon, C., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
  • Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link]

  • Guryanov, I., et al. (2012). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Macromolecules. [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry. [Link]

  • Aapptec. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

Sources

Deprotection Strategies for the 2-Chloro-Z Group on D-Lysine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the 2-Chloro-Z Group in Peptide Chemistry

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent unwanted side reactions during peptide chain elongation. The 2-chlorobenzyloxycarbonyl (2-Cl-Z or 2-chloro-Z) group, a halogenated derivative of the classical benzyloxycarbonyl (Cbz or Z) group, serves as a critical protecting group for this purpose.[1][2]

The introduction of a chlorine atom at the ortho position of the benzyl ring significantly alters the electronic properties of the Cbz group. This modification enhances its stability to acidic conditions, a crucial feature for its application in synthetic strategies like Boc solid-phase peptide synthesis (SPPS), where the Nα-Boc group is repeatedly cleaved with acids such as trifluoroacetic acid (TFA).[3][4] The 2-Cl-Z group exhibits substantial resistance to these repetitive TFA treatments, thereby preventing premature deprotection of the lysine side chain and minimizing the risk of peptide branching.[3]

While stable, the 2-Cl-Z group can be efficiently removed under specific and controlled conditions, allowing for the selective unmasking of the lysine ε-amino group at the desired stage of the synthesis. This guide provides a detailed overview of the primary deprotection strategies for the 2-Cl-Z group on D-Lysine, offering mechanistic insights and step-by-step protocols to aid researchers in their synthetic endeavors.

Core Deprotection Methodologies

The removal of the 2-Cl-Z group can be accomplished through two main pathways: catalytic hydrogenolysis and strong acidolysis. The choice of method depends on the overall synthetic strategy, the nature of other functional groups present in the molecule, and whether the peptide is in solution or on a solid support.

Catalytic Hydrogenolysis: A Mild and Versatile Approach

Catalytic hydrogenolysis is the most widely employed method for the deprotection of Z and 2-Cl-Z groups due to its mild and clean reaction conditions.[5][6] The mechanism involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium.[5] This reaction generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, 2-chlorotoluene, and carbon dioxide.[5]

A key advantage of this method is its orthogonality to many other protecting groups used in peptide synthesis, as it proceeds under neutral pH.[7]

G cluster_mech Catalytic Hydrogenolysis Mechanism Lys_Protected D-Lys(ε-2-Cl-Z) Adsorption Adsorption of Substrate and H₂ Lys_Protected->Adsorption Catalyst_Surface Pd/C Catalyst Surface Catalyst_Surface->Adsorption H2 H₂ (gas) or Hydrogen Donor H2->Adsorption Cleavage Reductive Cleavage of C-O Bond Adsorption->Cleavage Carbamic_Acid Unstable Carbamic Acid Intermediate Cleavage->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Lys_Free Deprotected D-Lysine Decarboxylation->Lys_Free Byproducts 2-Chlorotoluene + CO₂ Decarboxylation->Byproducts

Caption: Mechanism of 2-Cl-Z deprotection via catalytic hydrogenolysis.

Protocol 1A: Standard Hydrogenolysis with Hydrogen Gas

This is the classic approach and is highly efficient for substrates in solution that do not contain other reducible functional groups (e.g., alkynes, alkenes, or some sulfur-containing residues).

  • Materials:

    • 2-Cl-Z protected D-Lysine containing peptide

    • Palladium on activated carbon (5% or 10% Pd/C)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dissolve the 2-Cl-Z protected peptide in a suitable solvent (e.g., MeOH).

    • Carefully add the Pd/C catalyst to the solution (typically 10-50% by weight of the substrate).

    • Purge the reaction vessel with an inert gas (N₂ or Ar).

    • Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 1B: Transfer Hydrogenolysis

This method is an excellent alternative when handling gaseous hydrogen is inconvenient or unsafe. It utilizes a hydrogen donor molecule in the presence of the palladium catalyst.[5] Ammonium formate and formic acid are common hydrogen donors.[5][8]

  • Materials:

    • 2-Cl-Z protected D-Lysine containing peptide

    • Palladium on activated carbon (5% or 10% Pd/C)

    • Solvent: 10% Formic acid in Methanol[8]

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dissolve the protected peptide in a 10% solution of formic acid in methanol.[8]

    • Add an equal mass of Pd/C catalyst relative to the peptide.[8]

    • Gently warm the mixture until gas evolution (CO₂) is observed.[8]

    • Stir the reaction vigorously, ensuring the mixture remains acidic (add more formic acid if necessary).[8]

    • Monitor the reaction by TLC or LC-MS.

    • Once the deprotection is complete, filter the mixture through Celite® to remove the catalyst.[8]

    • Evaporate the solvent in vacuo to obtain the crude deprotected peptide.[8]

Strong Acidolysis: For Robust Deprotection

The 2-Cl-Z group can be cleaved under strongly acidic conditions, a method often employed in the final deprotection step of Boc-SPPS, where the peptide is simultaneously cleaved from the resin.[9] The increased acid stability of the 2-Cl-Z group compared to the standard Z group means that more potent acids are required for its removal.[3]

Common reagents for this purpose include anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) in acetic acid.[4][8][9]

G cluster_mech Acidolysis Mechanism Lys_Protected D-Lys(ε-2-Cl-Z) Protonation Protonation of Carbonyl Oxygen Lys_Protected->Protonation Strong_Acid Strong Acid (e.g., HF, TFMSA) Strong_Acid->Protonation Cleavage SN1-type Cleavage of C-O Bond Protonation->Cleavage Carbocation 2-Chlorobenzyl Carbocation Cleavage->Carbocation Carbamic_Acid Unstable Carbamic Acid Cleavage->Carbamic_Acid Byproducts Trapped Carbocation + CO₂ Carbocation->Byproducts Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Lys_Free Deprotected D-Lysine Decarboxylation->Lys_Free Decarboxylation->Byproducts Scavenger Scavenger (e.g., anisole) Scavenger->Byproducts

Sources

Application Note: Preparation of Stock Solutions for H-D-Lys(2-chloro-Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in peptide synthesis and analytical chemistry. It provides a rigorous technical guide for the preparation, handling, and quality control of stock solutions for H-D-Lys(2-chloro-Z)-OH .[1][2]

Abstract & Scope

H-D-Lys(2-chloro-Z)-OH (N-epsilon-(2-chlorobenzyloxycarbonyl)-D-lysine) is a critical amino acid derivative, primarily utilized as a building block in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and as an analytical standard for impurity profiling.[1][2] The 2-chloro-Z (2-Cl-Z) protecting group is chosen for its enhanced stability against acidic conditions (e.g., 50% TFA) compared to the standard Z (Cbz) group, preventing premature side-chain deprotection.[1][2]

However, the physicochemical nature of this molecule—specifically its zwitterionic character combined with a hydrophobic aromatic side chain—presents unique solubility challenges.[1] Improper stock preparation can lead to micro-precipitation, inaccurate concentration dosing, and coupling failures.[1][2] This guide outlines standardized protocols for preparing robust stock solutions for synthetic and analytical applications.

Physicochemical Profile & Solubility Logic

Understanding the molecule's intrinsic properties is the prerequisite for successful handling.[1][2]

PropertyData / Description
Compound Name H-D-Lys(2-chloro-Z)-OH
Chemical Formula C₁₄H₁₉ClN₂O₄
Molecular Weight ~314.77 g/mol (Free Base)
Protecting Group 2-Chlorobenzyloxycarbonyl (2-Cl-Z)
State Solid (Powder), typically white to off-white
Ionic Character Zwitterionic (Free amine H₂N- / Free acid -COOH) at neutral pH.[1][2] Often supplied as HCl Salt (Water soluble) or Free Base (Poor solubility).[1][2]
Solubility Profile Water: Poor (Free Base) / Good (HCl Salt).[2] DMSO: Excellent. DMF/NMP: Moderate (May require solubilizing agents).[1][2]
The "Solubility Paradox"

As a free amino acid with a hydrophobic side chain, H-D-Lys(2-chloro-Z)-OH exists as a zwitterion in its neutral state.[1][2] The ionic lattice energy of zwitterions often prevents dissolution in organic solvents like DMF or DCM, while the hydrophobic 2-Cl-Z group limits solubility in neutral water.[1][2]

  • Solution: You must disrupt the zwitterionic lattice using pH manipulation (acid/base) or use high-dielectric dipolar aprotic solvents (DMSO).[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solution for Analytical Standards (HPLC/LC-MS)

Target Concentration: 1.0 mg/mL (approx. 3.2 mM) Solvent: Dimethyl Sulfoxide (DMSO) or 50% Acetonitrile/Water (0.1% TFA) Application: Purity analysis, retention time marker.[1][2]

Rationale: DMSO is the preferred solvent for analytical stocks due to its ability to dissolve both the hydrophobic side chain and the ionic backbone without inducing degradation.[1]

  • Weighing: Accurately weigh 10.0 mg of H-D-Lys(2-chloro-Z)-OH into a 20 mL amber glass scintillation vial.

    • Note: Use an anti-static gun if the powder is electrostatically charged.[1][2]

  • Solvent Addition: Add 10.0 mL of HPLC-grade DMSO.

    • Alternative: If DMSO interferes with your specific assay, use 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) .[1][2] The acid protonates the amine, breaking the zwitterion and enhancing solubility.[1]

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature (< 25°C) to ensure complete dissolution.

  • Filtration (Critical): Filter the solution through a 0.22 µm PTFE syringe filter into a fresh HPLC vial. This removes any micro-particulates that could block HPLC columns.[1][2]

  • Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Preparation of Stock Solution for Synthesis (SPPS/Solution Phase)

Target Concentration: 0.2 M – 0.5 M Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) Application: Coupling reactions.[1][2]

Rationale: Water must be excluded to prevent hydrolysis of active esters during coupling.[1][2] Pure DMF may not dissolve the zwitterionic free base effectively.[1][2]

  • Calculation: Calculate the required mass for a 0.2 M solution.

    • Example: For 10 mL of 0.2 M solution, required mass =

      
      .[1][2]
      
  • Solvent Choice: Use Anhydrous DMF .[1][2]

  • Dissolution Strategy (The "Acid/Base Trick"):

    • If using the HCl Salt: It generally dissolves in DMF.[1][2] If cloudy, add a minimal amount of DIEA (Diisopropylethylamine) only immediately before coupling, as free amines are unstable in DMF over long periods (carbamylation risk).[1][2]

    • If using the Free Base (Zwitterion): The solid may remain a suspension in pure DMF.[1][2]

      • Action: Add the coupling reagents (e.g., HBTU/HOBt) and the base (DIEA) to the suspension.[1][2] The formation of the activated ester will drive the solid into solution.[1][2]

      • Pre-solubilization (Optional): Add 1 equivalent of TFA to protonate the amine, dissolving the solid, then neutralize with DIEA during the coupling step.[1][2]

  • Activation: Use immediately. Do not store activated amino acid solutions.[1][2]

Quality Control & Validation

Every stock solution must be validated before use in critical experiments.[1][2]

Visual Inspection[1][3]
  • Pass: Solution is crystal clear, colorless to pale yellow.[1][2]

  • Fail: Visible particulates, "oil" droplets, or cloudiness (Tyndall effect).[1][2]

HPLC Purity Check

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase A: Water + 0.1% TFA Mobile Phase B: Acetonitrile + 0.1% TFA Gradient: 5% B to 95% B over 20 minutes.[1][2] Detection: UV at 254 nm (Specific for the aromatic Z and Cl-Z groups) and 214 nm (Peptide bond/Amide).[1][2] Acceptance Criteria: Purity > 98% (Area under curve).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and preparation based on the intended application.

StockPrep Start Start: H-D-Lys(2-chloro-Z)-OH Solid CheckForm Check Form: Free Base (Zwitterion) or Salt (HCl)? Start->CheckForm Salt Form: HCl Salt CheckForm->Salt Salt FreeBase Form: Free Base (Zwitterion) CheckForm->FreeBase Free Base DissolveSalt Dissolves readily in: Water, DMSO, Methanol, DMF Salt->DissolveSalt QC QC: Visual Check & HPLC DissolveSalt->QC SelectApp Select Application FreeBase->SelectApp AppAnal Analytical (HPLC/MS) SelectApp->AppAnal AppSynth Synthesis (Coupling) SelectApp->AppSynth SolventAnal Use DMSO (Universal Dissolution) AppAnal->SolventAnal SolventAnal->QC SolventSynth Use DMF/NMP AppSynth->SolventSynth Problem Issue: Poor Solubility (Lattice Energy) SolventSynth->Problem Solution Add Activator (HBTU) + Base (DIEA) OR Add 1 eq. TFA (Transient) Problem->Solution Solution->QC

Caption: Decision tree for solvent selection based on compound form (Salt vs. Free Base) and intended application.

Storage and Stability

  • Hygroscopicity: The HCl salt form is hygroscopic.[1][2] Store the solid in a desiccator.[1][2]

  • Light Sensitivity: The 2-Cl-Z group contains an aromatic halide.[1][2] While relatively stable, long-term exposure to strong light should be avoided.[1][2] Store solutions in amber vials .

  • Chemical Stability:

    • Acid: Stable to 50% TFA/DCM (used to remove Boc groups).

    • Base: Unstable to strong bases (e.g., 20% Piperidine) which may degrade the Z group over time, though 2-Cl-Z is more stable than unsubstituted Z.[1][2]

    • Hydrogenolysis: The 2-Cl-Z group is removed by catalytic hydrogenation (

      
      ) or strong acids like HF or TFMSA [1].[1][2]
      

References

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2]

  • Merrifield, R. B. (1963).[1][2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1][2]

  • Bachem. (n.d.).[1][2] Peptide Synthesis Guide: Handling of Protected Amino Acids. Bachem Technical Library.[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Boc-Lys(2-Cl-Z)-OH Product Datasheet. Merck KGaA.[1][2] (Note: Reference for 2-Cl-Z stability properties).

Sources

Orthogonal Protection Strategies Using 2-Chloro-Z Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Complexity in Molecular Synthesis with Orthogonal Protection

In the intricate world of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and modified biotherapeutics, the strategic use of protecting groups is paramount.[1] These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby guiding the synthetic pathway towards the desired product.[1] The concept of "orthogonality" in this context is a cornerstone of modern synthetic chemistry.[2] An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4] This allows for the selective deprotection and subsequent modification of specific sites within a molecule, without affecting other protected functionalities.[3]

Among the arsenal of protecting groups available to the synthetic chemist, the 2-chlorobenzyloxycarbonyl (2-Cl-Z or 2-Cl-Cbz) group has emerged as a powerful tool for the protection of amines, particularly the ε-amino group of lysine in peptide synthesis.[5] Its unique stability profile and specific cleavage conditions make it an ideal component of a tri-orthogonal protection scheme, alongside the commonly used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. This guide provides a comprehensive overview of the 2-Cl-Z group, its applications in orthogonal protection strategies, and detailed protocols for its use.

The 2-Chloro-Z Group: Properties and Advantages

The 2-Cl-Z group is a derivative of the classical benzyloxycarbonyl (Cbz or Z) protecting group. The introduction of a chlorine atom onto the phenyl ring significantly alters the group's electronic properties, enhancing its stability towards acidic conditions. This "magic chloro" effect, a phenomenon observed in various areas of medicinal chemistry, can lead to profound improvements in the physicochemical properties of molecules.[6] In the case of the 2-Cl-Z group, this enhanced stability is the key to its orthogonality with the Boc group.

The primary advantages of employing the 2-Cl-Z group in an orthogonal protection strategy include:

  • Acid Stability: The 2-Cl-Z group is remarkably stable to the moderately strong acidic conditions, such as trifluoroacetic acid (TFA), used for the removal of the Boc group.[5] This allows for the selective deprotection of Boc-protected amines in the presence of 2-Cl-Z-protected amines.

  • Base Stability: The 2-Cl-Z group is also stable to the basic conditions, typically piperidine in dimethylformamide (DMF), used to remove the Fmoc group.[3]

  • Orthogonal Cleavage: The 2-Cl-Z group is selectively cleaved under conditions that do not affect Boc or Fmoc groups. The primary methods for its removal are strong acidolysis (e.g., anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)) and catalytic hydrogenolysis.[5][7]

This unique combination of stability and selective cleavage allows for a three-dimensional protection strategy, enabling the synthesis of highly complex and specifically modified molecules.

Data Presentation: Comparative Stability of Amine Protecting Groups

The following table summarizes the stability and cleavage conditions of common amine protecting groups, highlighting the orthogonal nature of the 2-Cl-Z group.

Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)
tert-ButoxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA)[6]
9-FluorenylmethoxycarbonylFmocAcid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)[6]
BenzyloxycarbonylZ (Cbz)Acid (moderate), BaseHydrogenolysis, Strong Acid (HBr/AcOH)[8]
2-Chlorobenzyloxycarbonyl 2-Cl-Z TFA, Piperidine HF, TFMSA, Hydrogenolysis [5]

Experimental Protocols

The successful implementation of an orthogonal protection strategy relies on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the introduction and removal of the 2-Cl-Z group.

Protocol 1: Introduction of the 2-Cl-Z Group to the ε-Amino Group of Lysine

The regioselective protection of the ε-amino group of lysine is a critical step in preparing building blocks for peptide synthesis. This protocol utilizes a copper(II) complex to temporarily shield the α-amino and α-carboxyl groups, directing the acylation to the ε-amino position.

Materials:

  • L-Lysine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water (deionized)

  • 2-Chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl) or N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu)

  • Hydrochloric acid (HCl), 2 M

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Lysine-Copper Complex:

    • Dissolve L-lysine hydrochloride (1 equivalent) in water.

    • Add a solution of copper(II) sulfate pentahydrate (0.5 equivalents) in water.

    • Slowly add a solution of sodium carbonate in water until a deep blue solution is formed and the pH is approximately 9. The formation of the copper chelate protects the α-amino and α-carboxyl groups.

  • Protection of the ε-Amino Group:

    • To the vigorously stirred lysine-copper complex solution, add a solution of 2-chlorobenzyloxycarbonyl chloride (1.1 equivalents) in dioxane dropwise over 30 minutes. Maintain the pH at 9 by the concomitant addition of 2 M sodium carbonate solution.

    • Alternatively, N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu) can be used as the acylating agent, which may lead to a cleaner reaction.[3][5]

    • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Decomposition of the Copper Complex and Work-up:

    • After the reaction is complete, acidify the mixture to pH 3-4 with 2 M HCl.

    • Add a solution of EDTA to chelate the copper ions, resulting in a color change from blue to colorless or light green.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Nε-(2-Cl-Z)-L-lysine.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure protected amino acid.

Protocol 2: Cleavage of the 2-Cl-Z Group

The choice of cleavage method for the 2-Cl-Z group depends on the stability of the other functional groups present in the molecule.

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • 2-Cl-Z protected peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Place the dried 2-Cl-Z protected peptide-resin in the reaction vessel of the HF apparatus.

    • Add the appropriate scavenger cocktail. A common mixture is anisole (1 mL per gram of resin).[9]

    • Cool the reaction vessel in a dry ice/acetone bath.

  • HF Cleavage:

    • Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.[9][10] The exact time may vary depending on the peptide sequence.

  • Work-up:

    • Remove the HF by a stream of nitrogen or under vacuum.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.[9]

    • Precipitate the peptide by the addition of cold diethyl ether and collect by filtration or centrifugation.

CAUTION: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

Materials:

  • 2-Cl-Z protected peptide

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., thioanisole, ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve the 2-Cl-Z protected peptide in TFA.

    • Add scavengers such as thioanisole and EDT.[11]

    • Cool the solution in an ice bath.

  • Cleavage:

    • Slowly add TFMSA (typically 10% v/v) to the stirred solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by HPLC or LC-MS.[11]

  • Work-up:

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation, and wash with cold diethyl ether.

This method is milder than strong acidolysis and is suitable for molecules that do not contain other reducible functional groups (e.g., alkynes, alkenes, or other benzyl-type protecting groups).

Materials:

  • 2-Cl-Z protected peptide

  • Methanol (MeOH) or 10% aqueous formic acid

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or ammonium formate

Procedure:

  • Reaction Setup:

    • Dissolve the 2-Cl-Z protected peptide in methanol or 10% aqueous formic acid.[7]

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation:

    • If using hydrogen gas, flush the reaction vessel with nitrogen and then introduce hydrogen gas (balloon or H₂ atmosphere).

    • If using transfer hydrogenation, add ammonium formate (3-5 equivalents).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Application in an Orthogonal Synthesis Strategy

The true power of the 2-Cl-Z group is realized in complex synthetic schemes where multiple levels of selectivity are required. Consider the synthesis of a branched peptide where a side chain of one amino acid is extended with another peptide sequence.

Workflow for a Tri-Orthogonal Branched Peptide Synthesis

Orthogonal_Synthesis A Start with Fmoc-Lys(Boc)-Resin B Elongate Main Peptide Chain (Fmoc SPPS) A->B 1. Fmoc deprotection 2. AA coupling C Introduce Fmoc-AA(2-Cl-Z)-OH B->C Selective incorporation D Continue Main Chain Elongation (Fmoc SPPS) C->D Continue synthesis E Deprotect N-terminus (20% Piperidine/DMF) D->E F Couple Final Amino Acid E->F Final coupling G Deprotect Lys Side Chain (TFA) F->G Orthogonal deprotection of Boc H Elongate Branch Peptide Chain (Fmoc SPPS) G->H Build side chain I Global Deprotection and Cleavage (HF or TFMSA) H->I Final cleavage J Purified Branched Peptide I->J Purification

Caption: A workflow for the synthesis of a branched peptide using a tri-orthogonal protection strategy with Fmoc, Boc, and 2-Cl-Z groups.

In this strategy:

  • The synthesis begins on a solid support with an amino acid whose side chain is protected with a Boc group (e.g., Lys(Boc)).

  • The main peptide chain is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • At a specific position, an amino acid with a 2-Cl-Z protected side chain is introduced.

  • The main chain synthesis continues to completion.

  • The N-terminal Fmoc group is removed.

  • The final amino acid of the main chain is coupled.

  • Now, the Boc group on the lysine side chain is selectively removed with TFA, leaving the Fmoc and 2-Cl-Z groups intact.

  • The branch peptide chain is then synthesized from the deprotected lysine side chain using Fmoc chemistry.

  • Finally, a global deprotection and cleavage from the resin is performed using a strong acid like HF or TFMSA, which removes the 2-Cl-Z group and all other acid-labile side-chain protecting groups.

Conclusion

The 2-chloro-Z protecting group is a valuable asset in the toolbox of the synthetic chemist, particularly for those engaged in the synthesis of complex peptides and other biomolecules. Its unique stability profile, being resistant to both the acidic conditions for Boc removal and the basic conditions for Fmoc cleavage, provides a third dimension of orthogonality. This enables the precise and selective modification of molecules at specific sites, opening the door to the creation of novel structures with tailored properties for research, diagnostics, and therapeutic applications. The detailed protocols and strategic considerations outlined in this guide are intended to empower researchers to confidently and effectively incorporate 2-Cl-Z derivatives into their synthetic endeavors.

References

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • Albericio, F., & Barany, G. (1991). 2-Chlorotrityl chloride resin—Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 32(9), 1015-1018.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Su, J., et al. (2012). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Organic & Biomolecular Chemistry, 10(46), 9319-9322.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International journal of peptide and protein research, 37(2), 145-152.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
  • Albericio, F. (2000). Orthogonal protecting groups: the art of the possible. Biopolymers, 55(2), 123-139.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • García-Ramos, Y., et al. (2017). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 19(23), 5628-5634.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in D-Lys Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting & Optimization Guide for D-Lysine Incorporation

Incorporating D-amino acids like D-Lysine into peptide sequences is a powerful strategy for enhancing proteolytic stability and exploring novel conformational space. However, the altered stereochemistry introduces unique synthetic challenges—specifically Diketopiperazine (DKP) formation , racemization , and side-chain branching .

This guide synthesizes field-proven protocols to maintain chiral integrity and chemical purity during Solid-Phase Peptide Synthesis (SPPS).

Quick Navigation
Module 1: Preventing Diketopiperazine (DKP) Formation

The Issue: Diketopiperazine (DKP) formation is a side reaction where the N-terminal amine of a dipeptide attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.[1]

  • Why D-Lys? D-amino acids at the C-terminus or penultimate position often favor the cis-amide bond conformation required for this cyclization, significantly increasing the rate of DKP formation compared to all-L sequences [1, 5].

  • Risk Factor: High risk when D-Lys is the 2nd or 3rd residue from the C-terminus, especially if Proline or Glycine is present (e.g., D-Lys-Pro-Resin).

Troubleshooting Guide:

SymptomDiagnosisSolution
Low Yield / Missing Sequence Mass spec shows loss of first two amino acids; Resin loading drops significantly after step 2.Switch to Sterically Bulky Resins. The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard. Its steric bulk prevents the attack of the amine on the ester linkage [1, 2].
DKP in Crude LCMS Presence of cyclic dipeptide mass (M-18) in crude.Avoid Fmoc-deprotection of the dipeptide-resin. Couple the 2nd and 3rd amino acids as a pre-formed dipeptide unit if possible, or use Trityl-protected amino acids for the 2nd position to allow mild deprotection without base [2].[2]

Visualizing the Mechanism:

DKP_Mechanism cluster_0 Dipeptide-Resin Stage cluster_1 Cyclization (Side Reaction) Step1 Fmoc-AA2-AA1-Resin Step2 Fmoc Removal (Piperidine) Step1->Step2 Step3 Free Amine (NH2-AA2-AA1-Resin) Step2->Step3 Transition Nucleophilic Attack (Amine -> Ester) Step3->Transition Conformational Folding Product Diketopiperazine (DKP) + Free Resin Transition->Product Cleavage Note Risk is HIGHER with D-AA due to cis-amide preference Transition->Note

Figure 1: Mechanism of base-catalyzed Diketopiperazine (DKP) formation during Fmoc deprotection.

Module 2: Maintaining Chiral Integrity (Racemization)

The Issue: While D-Lys is the desired enantiomer, activation of the carboxyl group can lead to racemization (conversion to L-Lys), resulting in diastereomeric impurities that are difficult to separate.

  • Mechanism: Base-mediated proton abstraction from the

    
    -carbon via an oxazolone intermediate [1, 6].
    
  • Risk Factor: High during slow couplings or when using strong bases (e.g., pure DIEA) without suppressors.

Q: Does D-Lys racemize faster than L-Lys? A: Inherently, no. However, because D-Lys is often used in "non-native" sequences that may aggregate or couple slowly, the opportunity window for racemization is often longer.

Optimization Protocol:

  • Selection of Coupling Reagents:

    • Avoid: HATU/HBTU with high equivalents of base if coupling is slow.

    • Preferred: DIC/Oxyma Pure (Carbodiimide/Oxime) is superior for suppressing racemization compared to phosphonium/uronium salts [1].

    • Alternative: PyBOP/HOBt at low temperature (0°C to RT).

  • Base Management:

    • Use TMP (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine) instead of DIEA/DIPEA. These weaker bases reduce the risk of

      
      -proton abstraction [1].
      
Module 3: Side-Chain Management & Orthogonality

The Issue: The


-amino group of Lysine is highly nucleophilic. If the side-chain protection is not perfectly orthogonal to the 

-amine protection, you will get branching (acylation of the side chain).

Comparison of D-Lys Derivatives:

DerivativeLabilityRemoval ConditionsApplication
Fmoc-D-Lys(Boc)-OH Acid (TFA)95% TFA (Final Cleavage)Standard SPPS. Most stable.
Fmoc-D-Lys(Mtt)-OH Weak Acid1% TFA / DCMOrthogonal labeling (e.g., adding a dye/drug to side chain).
Fmoc-D-Lys(Alloc)-OH Pd(0)Pd(PPh3)4 / PhenylsilaneCyclic peptides (Head-to-Sidechain).
Fmoc-D-Lys(Dde)-OH Hydrazine2% Hydrazine / DMFOrthogonal labeling (Risk: Hydrazine removes Fmoc too).

Troubleshooting "Branching":

  • Symptom: Mass spectrum shows +AA mass (double coupling) on the Lysine residue.

  • Cause: Premature loss of side-chain protection.[1]

  • Fix: Ensure your Fmoc deprotection cocktail (Piperidine) does not contain nucleophiles that react with the side chain. If using Fmoc-D-Lys(Mtt)-OH , strictly limit TFA exposure during synthesis.

Module 4: Validated Experimental Protocols
Protocol A: The Kaiser Test (Ninhydrin)

Use this to verify coupling completion of D-Lys. Note: D-Lys reacts same as L-Lys.

  • Sampling: Take ~10-15 beads of resin in a small glass tube.

  • Reagents:

    • A: 5% Ninhydrin in Ethanol.

    • B: 80g Phenol in 20mL Ethanol.

    • C: 2mL 0.001M KCN in 98mL Pyridine.

  • Reaction: Add 2 drops of A, B, and C. Heat at 100°C for 5 minutes.

  • Interpretation:

    • Blue/Purple Beads: Free amine present (Incomplete Coupling)

      
      Recouple. 
      
    • Yellow/Clear Beads: No free amine (Complete Coupling)

      
      Proceed. 
      
Protocol B: Low-Racemization Coupling (DIC/Oxyma)

Recommended for D-Lys coupling to minimize epimerization.

  • Dissolve: 3.0 eq Fmoc-D-Lys(Boc)-OH and 3.0 eq Oxyma Pure in minimal DMF.

  • Activate: Add 3.0 eq DIC (Diisopropylcarbodiimide).

  • Pre-activation: Let stand for 2-3 minutes (do not exceed 5 mins).

  • Coupling: Add mixture to the resin.

  • Time: Shake for 60 minutes at Room Temp.

  • Monitor: Perform Kaiser Test.

Visual Troubleshooting Workflow

Troubleshooting_Tree Start Issue Detected with D-Lys Peptide Q1 Is the issue missing mass (Truncation)? Start->Q1 Q2 Is the issue wrong mass (+AA or DKP)? Start->Q2 Q1_Check Check Coupling Efficiency (Kaiser Test) Q1->Q1_Check Q2_Check Is D-Lys at C-Terminus? Q2->Q2_Check Action_Agg Aggregation Likely. Use Pseudoproline or Heat. Q1_Check->Action_Agg Test is Blue (Slow) Action_Recouple Incomplete Coupling. Double Couple with DIC/Oxyma. Q1_Check->Action_Recouple Test is Blue (Fast) Action_DKP DKP Formation. Switch to 2-CTC Resin. Q2_Check->Action_DKP Yes Action_Rac Racemization. Switch base to TMP/NMM. Q2_Check->Action_Rac No

Figure 2: Decision tree for diagnosing synthetic failures involving D-Lysine.

References
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Available at: [Link]

  • ResearchGate. Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF. Available at: [Link][3]

  • ACS Omega. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Available at: [Link][3]

  • ResearchGate. Peptide Racemization: Mechanisms and Prevention. Available at: [Link]

Sources

purification challenges of peptides containing 2-chloro-Z Lysine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering challenges with 2-chlorobenzyloxycarbonyl-protected Lysine (Lys(2-Cl-Z)).

This content is structured as a high-level troubleshooting dialogue, designed to move from Diagnosis to Root Cause Analysis and finally to Remediation .

Ticket Subject: Optimization of Cleavage and Purification for Peptides Containing Lys(2-Cl-Z) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Phase 1: Diagnosis & Identification[1]

Q: I see a significant late-eluting impurity in my crude HPLC trace. How do I confirm if this is a Lys(2-Cl-Z) adduct?

A: The most reliable diagnostic tool is the mass shift in your ESI-MS spectrum. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a side-chain protecting group used in Boc chemistry because of its high stability against TFA.[1] However, this stability makes it difficult to remove during the final HF cleavage.

If the group is not removed, you will observe a specific mass increase relative to your target peptide.[1]

Diagnostic Mass Shift Table:

Impurity TypeMass Shift (

Mass)
Cause
Retained 2-Cl-Z +168.6 Da Incomplete HF cleavage (Temperature too low or time too short).[1]
Benzyl Cation Adduct +90 to +106 DaScavenger failure; re-attachment of benzyl carbocations to Trp, Met, or Tyr.
Lysine Deletion -128.2 DaFailed coupling during synthesis (not a cleavage issue).[1]
t-Butyl Adduct +56.1 DaIncomplete removal of Boc or t-Bu re-attachment (check scavengers).[1]

Technical Note: The +168.6 Da shift corresponds to the C8H5ClO2 moiety replacing the proton on the


-amine. If you see multiples of this mass (e.g., +337 Da), you have multiple incomplete deprotections.[1]

Phase 2: Root Cause Analysis (The Cleavage Step)

Q: The mass spec confirms a +168 Da impurity. Why did the standard HF cleavage fail?

A: The 2-Cl-Z group is designed to be robust. Standard "Low-High" HF procedures or short cleavage times often fail to remove it quantitatively.[1] The rate of removal is temperature-dependent.[1]

Common Failure Modes:

  • Temperature Too Low: Cleaving at -5°C or lower (often done to protect Asp/Glu) is insufficient for 2-Cl-Z removal.[1] You generally need 0°C .[1]

  • Scavenger Interference: High concentrations of certain scavengers (like DMS) can sometimes dilute the acid strength effectively, slowing down the

    
     deprotection mechanism.[1]
    
  • Reaction Time: 30-45 minutes is often too short. Lys(2-Cl-Z) typically requires 60 minutes at 0°C .[1]

Q: What is the recommended Scavenger Cocktail to prevent this?

A: You must balance the acidity required to remove the 2-Cl-Z group with the nucleophilicity required to trap the resulting carbocations (which are chlorinated and highly reactive).

Optimized HF Cleavage Protocols:

ComponentStandard Protocol (Robust Peptides)Sensitive Protocol (Cys/Met/Trp present)Function
HF (Anhydrous) 90%85 - 90%Cleavage Reagent & Solvent
p-Cresol 10%5%Plasticizer & Scavenger (prevents polymer formation)
p-Thiocresol -5%Critical for preventing oxidation & alkylation of Met/Cys
Conditions 0°C for 60 min0°C for 60 minDo not exceed 0°C to avoid Aspartimide formation.[1]

Critical Warning: Avoid Thioanisole if your peptide contains Tryptophan.[1][2] Thioanisole-benzyl cations can irreversibly alkylate the Trp indole ring.[1] Use p-thiocresol instead.[1]

Phase 3: Purification & Solubility[1][3][4]

Q: My peptide is extremely hydrophobic and precipitates in the aqueous buffer. How do I handle the purification?

A: Peptides retaining the 2-Cl-Z group (or even the fully deprotected peptide if the sequence is hydrophobic) often present as "brick dust"—insoluble in water and difficult to load onto HPLC.

Solubility Troubleshooting Protocol:

  • Dissolution Strategy: Do not attempt to dissolve directly in Mobile Phase A (Water/TFA).

    • Dissolve the crude in minimal pure Formic Acid or Acetic Acid .[1]

    • Alternatively, use 6M Guanidine HCl or HFIP (Hexafluoroisopropanol) for initial solubilization.[1]

    • Dilute this concentrate with Mobile Phase A immediately before injection.[1]

  • Column Heating: Hydrophobic peptides aggregate on the column, causing broad, tailing peaks.[1]

    • Action: Set the column oven to 60°C . This breaks intermolecular hydrogen bonds and sharpens the peak, often separating the hydrophobic Lys(2-Cl-Z) impurity from the main peak.

Q: How do I separate the Lys(2-Cl-Z) impurity from the product?

A: The 2-Cl-Z group adds significant hydrophobicity.[1] The impurity will elute later than your target.[1]

Recommended HPLC Method Parameters:

  • Stationary Phase: Use a C4 column (instead of C18) if the peptide is >20 residues or very hydrophobic. The larger pore size (300Å) and lower carbon load prevent irreversible binding.

  • Mobile Phase Modifier: Use 0.1% TFA . Avoid Formic Acid for purification as it provides poorer ion pairing, leading to broader peaks which makes separating the impurity difficult.[1]

  • Gradient:

    • Step 1: Shallow isocratic hold (e.g., 5-10% B) to elute salts/scavengers.[1]

    • Step 2: Shallow gradient slope (0.5% B per minute) across the expected elution window.[1]

    • Step 3: Steep wash (95% B) to ensure the Lys(2-Cl-Z) species (if retained) is stripped from the column.[1]

Visual Workflows

Diagnostic Decision Tree

Use this logic flow to determine if your issue is synthesis-related or cleavage-related.

DiagnosisTree Start Crude Peptide Analysis (HPLC/MS) CheckMass Check Mass Difference (Target vs Observed) Start->CheckMass Match Mass Matches Target CheckMass->Match Within 1 Da Mismatch Mass Mismatch CheckMass->Mismatch Delta detected Plus168 +168.6 Da (Retained 2-Cl-Z) Mismatch->Plus168 Plus90 +90/106 Da (Benzyl Adduct) Mismatch->Plus90 Minus128 -128 Da (Lys Deletion) Mismatch->Minus128 Action1 Reprocess: Re-treat with HF (0°C, 60 min) Plus168->Action1 Action2 Irreversible: Optimize Scavengers (Add p-Thiocresol) Plus90->Action2 Action3 Synthesis Failure: Check Coupling Efficiency (Double Couple Lys) Minus128->Action3 caption Figure 1: Diagnostic logic for identifying Lys(2-Cl-Z) related impurities.

Optimized Purification Workflow

A step-by-step process for handling hydrophobic, protected-Lysine containing crudes.[1]

PurificationFlow cluster_tips Key Parameters Crude Crude Peptide (Precipitate) Solubilize Solubilization (AcOH or HFIP) Crude->Solubilize Filter Centrifuge/Filter (Remove Particulates) Solubilize->Filter Tip2 Avoid Thioanisole if Trp present Solubilize->Tip2 HPLC Prep HPLC (Heated Column 60°C) Filter->HPLC Gradient Gradient Strategy Shallow Slope (0.5%/min) HPLC->Gradient Tip1 Use C4 Column for Hydrophobic Peptides HPLC->Tip1 Fraction Fraction Collection (MS Triggered) Gradient->Fraction caption Figure 2: Workflow for solubilization and purification of hydrophobic peptide crudes.

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1] [1]

  • Aapptec Technical Support. (n.d.).[1] Removal of 2-Cl-Z.[1] Technical Support Information Bulletin 1169.

  • Sigma-Aldrich. (2022).[1] Boc Resin Cleavage Protocol.[1][3][4] Technical Bulletins.

  • Thermo Fisher Scientific. (n.d.).[1] Introduction to Cleavage Techniques: Scavengers and Side Reactions.

  • BenchChem. (2025).[1] Optimizing HPLC Purification of Hydrophobic Peptides. Technical Support Center.

Sources

Technical Support Center: H-D-Lys(2-chloro-Z)-OH Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptide sequences containing H-D-Lys(2-chloro-Z)-OH. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of aggregation issues commonly encountered with these sequences. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of Aggregation in Peptides Containing 2-Chloro-Z-Protected Lysine

The incorporation of non-standard amino acids, such as D-Lysine with a 2-chlorobenzyloxycarbonyl (2-chloro-Z or 2-Cl-Z) protecting group on its ε-amino function, is a critical strategy in modern peptide drug design. The D-configuration can enhance proteolytic stability, while the 2-Cl-Z group, traditionally used in Boc solid-phase peptide synthesis (SPPS), offers specific chemical properties.[1][2][3] However, the very features that make these building blocks attractive can also introduce significant challenges, most notably peptide aggregation.

Aggregation is the self-association of peptide chains, which can lead to the formation of insoluble and often irreversible structures.[4][5] This phenomenon can occur both during solid-phase synthesis and after the peptide has been cleaved and purified.[6][7] For sequences containing H-D-Lys(2-chloro-Z)-OH, the bulky and hydrophobic nature of the 2-Cl-Z group can exacerbate this issue. This guide is structured to help you diagnose, understand, and overcome these aggregation-related hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding aggregation in H-D-Lys(2-chloro-Z)-OH containing peptides.

Q1: What is H-D-Lys(2-chloro-Z)-OH, and why is the 2-Cl-Z group used?

A1: H-D-Lys(2-chloro-Z)-OH refers to the amino acid D-Lysine where the ε-amino group on the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The "H-" at the beginning indicates a free N-terminal α-amino group. The 2-Cl-Z group is a derivative of the benzyloxycarbonyl (Z) group and is frequently used in Boc-based solid-phase peptide synthesis (SPPS).[1][2][3] It is stable to the acidic conditions used for the removal of the temporary Nα-Boc group but can be removed during the final cleavage from the resin using strong acids like hydrogen fluoride (HF).[8] Its primary purpose is to prevent the lysine side chain from participating in unwanted side reactions during peptide synthesis.[3][9]

Q2: What are the primary drivers of aggregation in peptide sequences containing D-Lys(2-chloro-Z)?

A2: Aggregation in these peptides is primarily driven by a combination of factors:

  • Intermolecular Hydrogen Bonding: The peptide backbones can form strong hydrogen bonds with each other, leading to the formation of stable β-sheet structures. This is a common cause of aggregation in many peptide sequences.[6][10][11]

  • Hydrophobic Interactions: The 2-Cl-Z group is significantly hydrophobic due to its aromatic ring. In aqueous environments, these groups on adjacent peptide chains will tend to associate to minimize their contact with water, promoting aggregation.

  • Sequence-Dependent Factors: The overall hydrophobicity of the entire peptide sequence plays a crucial role. Stretches of hydrophobic amino acids can act as nucleation points for aggregation.[6]

  • Electrostatic Interactions: The overall net charge of the peptide at a given pH influences its solubility. At or near the isoelectric point (pI), where the net charge is zero, peptides are often least soluble and most prone to aggregation. The presence of the 2-Cl-Z group means the lysine side chain is not protonated, reducing the overall positive charge of the peptide compared to its unprotected counterpart.[12]

Q3: How can I tell if my peptide is aggregating during solid-phase synthesis?

A3: On-resin aggregation presents several classic symptoms:

  • Poor Resin Swelling: A well-solvated peptide-resin matrix will swell significantly. Aggregation causes the peptide chains to collapse onto themselves and the resin, preventing solvent penetration and leading to reduced or no swelling.[6][10]

  • Sluggish Reaction Kinetics: Both the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) and the subsequent amino acid coupling reactions will be slow and incomplete. This is because the aggregated chains physically block access to the reactive sites.[10][13]

  • Broadened UV Monitoring Peaks: In automated synthesizers that use UV monitoring for Fmoc deprotection, a sharp, well-defined peak is expected. Aggregation leads to slow, diffusion-limited removal of the Fmoc group, resulting in a broad, flattened UV absorbance peak.[11]

Q4: My peptide was soluble after purification, but now it's forming a gel/precipitate. Is this aggregation?

A4: Yes, this is a classic sign of post-purification aggregation. Peptides can be kinetically trapped in a soluble state, often in the presence of organic solvents like acetonitrile from the HPLC mobile phase. As this solvent is removed (e.g., during lyophilization and reconstitution), or upon storage, the peptide molecules have the opportunity to self-associate into more thermodynamically stable, aggregated forms.[4][5] Factors like pH, temperature, and concentration heavily influence this process.

Part 2: Troubleshooting Guide for Aggregation Issues

This section provides a structured, cause-and-effect approach to troubleshooting specific aggregation problems.

Scenario 1: You are experiencing incomplete coupling and deprotection during SPPS.

Question: My synthesis is failing, and I suspect on-resin aggregation. What are my immediate options?

Answer: When on-resin aggregation is detected, you must intervene to disrupt the intermolecular forces holding the peptide chains together. The goal is to improve solvation of the peptide-resin complex.

Underlying Cause: Intermolecular hydrogen bonding is creating secondary structures that are poorly solvated by standard SPPS solvents like DMF or NMP.[6][7]

cluster_0 Diagnosis cluster_1 Immediate Interventions cluster_2 Proactive Synthesis Redesign Diagnose Observe Signs of Aggregation (Poor Swelling, Slow Kinetics) Solvent Change Solvent System (e.g., NMP, 25% DMSO in NMP) Diagnose->Solvent First-line response Resin Use Low-Substitution Resin or Swelling-Enhanced Resin (e.g., TentaGel) Diagnose->Resin For re-synthesis Temp Increase Coupling Temperature (40-60°C) Solvent->Temp If solvent change is insufficient Sonication Apply Sonication (During coupling/deprotection) Temp->Sonication For difficult cases Salts Add Chaotropic Salts (e.g., LiCl, KSCN) Sonication->Salts Advanced disruption Structure Incorporate 'Structure-Breaking' Residues (e.g., Pseudoprolines) Backbone Use Backbone Protection (e.g., Hmb/Dmb groups)

Caption: Decision workflow for addressing on-resin peptide aggregation.

StrategyProtocolMechanistic Rationale
Solvent Modification Switch the primary synthesis solvent from DMF to NMP. For highly stubborn aggregation, use a mixture of 25% DMSO in NMP for coupling steps.NMP and DMSO are stronger hydrogen bond disrupters than DMF, improving the solvation of the peptide backbone and breaking up β-sheet structures.[6]
Elevated Temperature Increase the temperature of the reaction vessel to 40-60°C during the coupling step.Increased thermal energy provides the activation energy needed to break intermolecular hydrogen bonds, making the N-terminus more accessible for coupling.[6]
Chaotropic Salts Add chaotropic salts such as 0.8 M LiCl or 4 M KSCN to the coupling mixture.[14]These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds and hydrophobic forces, effectively "salting in" the peptide and preventing aggregation.
Structure-Breaking Elements (for re-synthesis) When re-synthesizing the peptide, strategically replace a Ser or Thr residue with a corresponding pseudoproline dipeptide.[14]Pseudoprolines introduce a "kink" in the peptide backbone, physically preventing the linear alignment required for β-sheet formation. This is a highly effective proactive strategy.[6][14]
Scenario 2: Your purified, lyophilized peptide won't dissolve or precipitates out of solution.

Question: How can I solubilize my H-D-Lys(2-chloro-Z)-OH peptide and keep it stable in solution?

Answer: Solubilizing an aggregated peptide requires overcoming the strong intermolecular forces in the aggregate. This often involves a systematic screen of different solvent conditions.

Underlying Cause: The peptide has settled into a thermodynamically stable aggregated state, likely rich in β-sheets and driven by hydrophobic interactions from the 2-Cl-Z groups and other nonpolar residues.[4]

  • Initial Disruption with Strong Solvents:

    • Attempt to dissolve a small amount of the peptide in neat DMSO or hexafluoroisopropanol (HFIP). These are strong disaggregating solvents.

    • Once dissolved, this stock can be slowly and carefully diluted into the desired aqueous buffer. Caution: Rapid dilution can cause the peptide to immediately crash out of solution.

  • Systematic pH Screening:

    • The net charge of a peptide is highly dependent on pH. Aggregation is often minimal when the peptide has a high net positive or negative charge, as electrostatic repulsion will counteract the drive to aggregate.[12]

    • Prepare a range of buffers (e.g., pH 3, 5, 7.4, 9).

    • Attempt to dissolve the peptide in each buffer. Start with a low concentration.

    • Rationale: Since the Lys(2-Cl-Z) side chain is neutral, the charge will be determined by the N-terminus, C-terminus, and any other charged residues (e.g., Asp, Glu, Arg, His). Moving the pH away from the peptide's isoelectric point (pI) will increase net charge and solubility.

  • Employing Stabilizing Excipients:

    • If a suitable pH is found, the stability can be further enhanced with excipients.

    • Arginine: Often used at concentrations of 50-150 mM, arginine can act as a "hydrophobic shield," reducing intermolecular interactions and suppressing aggregation.[15]

    • Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Polysorbate 20 or 80 can prevent aggregation at air-water interfaces and reduce non-specific adsorption.[15]

    • Sugars/Polyols: Sucrose, trehalose, or mannitol can act as cryoprotectants during lyophilization and stabilizers in solution by promoting a preferential hydration shell around the peptide.[15][16]

ConditionPurposeKey Considerations
HFIP or DMSO Initial disaggregation of highly insoluble material.Must be carefully diluted away. May not be suitable for all final applications.
Acidic pH (e.g., pH 3-5) Protonate acidic residues (Asp, Glu) and the C-terminus, creating a net positive charge (from the N-terminus).Check for acid-lability of your peptide.
Basic pH (e.g., pH 8-10) Deprotonate the N-terminus, creating a net negative charge (from Asp, Glu, C-terminus).Check for base-lability (e.g., deamidation of Asn/Gln).
Arginine Suppress aggregation and increase solubility.Can interfere with some biological assays.
Polysorbate 20/80 Prevent surface-induced aggregation and improve wetting.Critical concentration is important; too much can be detrimental.

Part 3: Analytical Techniques for Identifying Aggregation

A critical part of troubleshooting is accurately characterizing the problem. Several techniques can confirm and quantify aggregation.

Question: How can I definitively prove and quantify the aggregation of my peptide?

Answer: A multi-pronged analytical approach is best for a comprehensive understanding.

cluster_0 Initial Assessment cluster_1 Size-Based Characterization cluster_2 Structural Characterization Visual Visual Inspection (Turbidity, Precipitation) RP_HPLC Reversed-Phase HPLC (Loss of main peak, appearance of high MW species at void) Visual->RP_HPLC SEC Size-Exclusion Chromatography (SEC) (Quantifies monomer vs. oligomers) RP_HPLC->SEC Quantitative analysis CD Circular Dichroism (CD) (Detects β-sheet formation) RP_HPLC->CD Structural analysis DLS Dynamic Light Scattering (DLS) (Measures hydrodynamic radius of aggregates) SEC->DLS Detailed size info ThT Thioflavin T (ThT) Assay (Binds to amyloid-like fibrils) CD->ThT Confirm fibril structure

Caption: Analytical workflow for characterizing peptide aggregation.

  • Size-Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying monomers, dimers, and higher-order oligomers based on their hydrodynamic size. It provides a clear percentage of aggregated species.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates and can track the progression of aggregation over time.

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the secondary structure of the peptide. A characteristic signal with a minimum around 218 nm is indicative of β-sheet content, which is a hallmark of many aggregated states.

  • Thioflavin T (ThT) Fluorescence Assay: The dye Thioflavin T exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structure of amyloid-like fibrils.[4] This assay is a simple and sensitive method to detect this specific type of aggregation.[17]

By combining these troubleshooting strategies and analytical methods, researchers can effectively identify, mitigate, and control aggregation in challenging peptide sequences containing H-D-Lys(2-chloro-Z)-OH, ensuring the integrity and viability of their scientific outcomes.

References

  • Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z.
  • Aapptec. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4].
  • Aapptec. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9].
  • Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(7), 3624-3707.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025, December). Aggregation issues with Fmoc-Phe-Lys peptides during synthesis.
  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OH.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Pinheiro, C. B., & Frokjaer, S. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025.
  • National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
  • Hartrampf, N., et al. (2025).
  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • National Center for Biotechnology Information. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins.
  • National Center for Biotechnology Information. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemRxiv. (n.d.). Unusual aggregation properties of single amino acid L-Lysine hydrochloride.
  • American Peptide Society. (2025, December 18). Taming Aggregation.
  • bioRxiv. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease.
  • ChemRxiv. (2025, February 12). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis.
  • Fluid Biosolutions. (n.d.). How to Prevent Protein Aggregation: Insights and Strategies.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of H-D-Lys(2-chloro-Z)-OH for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of H-D-Lys(2-chloro-Z)-OH, a critical protected amino acid derivative used in the synthesis of peptide-based therapeutics. We will explore the rationale behind method development, present detailed experimental protocols, and compare their performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assays for this class of compounds.

Introduction: The Critical Role of Purity in Peptide Synthesis

H-D-Lys(2-chloro-Z)-OH is a derivative of the amino acid D-lysine where the epsilon-amino group is protected by a 2-chlorobenzyloxycarbonyl (2-chloro-Z) group. This protecting group strategy is instrumental in directing the regiochemistry of peptide bond formation during solid-phase or solution-phase peptide synthesis. The presence of impurities, such as diastereomers (L-lysine derivatives), incompletely protected starting materials, or byproducts from the synthesis, can have profound consequences on the final peptide's identity, purity, and biological activity. Therefore, a highly specific and sensitive analytical method is paramount for the quality control of this key building block.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like protected amino acids.[1] Its high resolving power allows for the separation of the main component from closely related impurities.[2]

Primary Analytical Challenge: The Analyte's Physicochemical Properties

The development of a successful HPLC method for H-D-Lys(2-chloro-Z)-OH hinges on understanding its molecular structure. The presence of the aromatic 2-chloro-Z group provides a chromophore suitable for UV detection, a common and robust detection method in HPLC.[1] The molecule possesses both hydrophobic (the 2-chloro-Z group) and hydrophilic (the free carboxylic acid and alpha-amino group) characteristics, making Reversed-Phase HPLC (RP-HPLC) an ideal separation mode.

Recommended HPLC Method: A Stability-Indicating RP-HPLC Approach

A stability-indicating HPLC method is one that can accurately quantify the desired compound while also resolving it from any potential degradation products or process-related impurities.[2][3] This is crucial for assessing the stability of the material under various storage and handling conditions.

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is well-suited for retaining the moderately nonpolar H-D-Lys(2-chloro-Z)-OH. A high-purity silica backbone with end-capping will minimize peak tailing caused by the interaction of the free amino group with residual silanols on the stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to elute the main compound with a good peak shape and to separate it from potential impurities with a wide range of polarities.

    • Aqueous Phase (Mobile Phase A): A slightly acidic buffer, such as 0.1% trifluoroacetic acid (TFA) in water, is chosen to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks. TFA also acts as an ion-pairing agent for the protonated amino group, further improving peak shape.

    • Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency.

  • Detection: The 2-chlorobenzyl group has a UV absorbance maximum around 220 nm and a secondary maximum around 265 nm. Detection at 220 nm will provide higher sensitivity, while 265 nm may offer better selectivity against certain impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to have the flexibility of monitoring multiple wavelengths.

  • Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) is critical for reproducible retention times and peak shapes.

Experimental Protocol: Stability-Indicating RP-HPLC

Objective: To determine the purity of H-D-Lys(2-chloro-Z)-OH and separate it from potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (primary), 265 nm (secondary for peak purity)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh H-D-Lys(2-chloro-Z)-OH Dissolve Dissolve and Vortex Sample->Dissolve Solvent Prepare Diluent (50:50 ACN:H2O with 0.1% TFA) Solvent->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject 10 µL onto C18 column Filter->Inject Separate Gradient Elution (20-80% Acetonitrile) Inject->Separate Detect PDA Detection (220 nm & 265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate % Purity (Area Normalization) Integrate->Purity Report Generate Report Purity->Report

Caption: Workflow for the HPLC purity analysis of H-D-Lys(2-chloro-Z)-OH.

Comparison with Alternative HPLC Methods

While the recommended RP-HPLC method is robust, other approaches can be considered depending on the specific analytical needs.

MethodPrincipleAdvantagesDisadvantagesBest For
Recommended RP-HPLC Separation based on hydrophobicity.Widely applicable, robust, good for a range of polarities.May require ion-pairing agents for good peak shape of basic compounds.Routine purity testing and stability studies.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).[4]Directly resolves D- and L-enantiomers.[5]CSPs can be expensive and less robust than standard RP columns.Assessing enantiomeric purity, especially for raw material qualification.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high organic content.[6]Better retention of very polar impurities.Can have longer equilibration times and be more sensitive to the water content of the sample and mobile phase.Analysis of highly polar impurities that are not retained by RP-HPLC.
Ion-Exchange Chromatography (IEC) Separation based on ionic interactions with a charged stationary phase.[7]Excellent for separating compounds with different charge states.[8]Sensitive to buffer concentration and pH; can be more complex to develop.Separation of impurities with different net charges.

Alternative and Complementary Analytical Techniques

While HPLC is the primary tool for purity assessment, other techniques can provide valuable complementary information.

TechniquePrincipleAdvantagesDisadvantagesApplication
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.[9][10]Provides molecular weight information for impurity identification. Highly specific and sensitive.More expensive instrumentation; quantification can be more complex than with UV detection.Identification of unknown impurities and confirmation of peak identity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile impurities.Requires derivatization for non-volatile compounds like amino acids, which can be complex.[11]Analysis of residual solvents from the synthesis process.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and its impurities.Provides definitive structural elucidation.Lower sensitivity compared to HPLC; not ideal for trace impurity detection.Structural confirmation of the main component and characterization of major impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency; low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.Orthogonal separation technique to confirm purity results from HPLC.

Potential Impurities in H-D-Lys(2-chloro-Z)-OH

A robust analytical method should be able to separate the active pharmaceutical ingredient (API) from potential impurities arising from the manufacturing process.[2] For H-D-Lys(2-chloro-Z)-OH, these may include:

  • Enantiomeric Impurity: H-L-Lys(2-chloro-Z)-OH.

  • Di-substituted Lysine: Nα,Nε-bis(2-chloro-Z)-D-Lys-OH.

  • Unprotected Lysine: H-D-Lys-OH.

  • Starting Materials: Unreacted D-Lysine.

  • Byproducts from Protecting Agent: e.g., 2-chlorobenzyl alcohol.

The recommended stability-indicating RP-HPLC method should provide sufficient resolution to separate these and other potential degradation products.

Conclusion

The purity of H-D-Lys(2-chloro-Z)-OH is a critical quality attribute that directly impacts the quality of synthetic peptides. The presented stability-indicating RP-HPLC method provides a robust and reliable approach for the routine quality control of this important raw material. The choice of a C18 column with a gradient elution of acetonitrile in buffered aqueous mobile phase, coupled with PDA detection, offers a scientifically sound basis for achieving accurate and reproducible purity assessments. For comprehensive characterization, particularly during process development and impurity profiling, complementary techniques such as chiral HPLC and LC-MS are invaluable. By understanding the principles behind the analytical choices and considering alternative methodologies, researchers can confidently ensure the quality of their peptide building blocks and, ultimately, their final therapeutic products.

References

  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities. [Link]

  • Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory, 48(4), 12-15. [Link]

  • Guan, X., et al. (2018). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 101(5), 1493-1501. [Link]

  • Patel, R. M., et al. (2013). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 5(12), 100-106. [Link]

  • Teshima, N., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. [Link]

  • Kumar, V., & Kumar, S. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(8), 3248-3257. [Link]

  • Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography, 17(13), 2759-2774. [Link]

  • Guida, G., et al. (1987). The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin. Analytical Biochemistry, 164(2), 474-480. [Link]

  • Kim, B., et al. (2016). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 408(22), 6123-6132. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-37. [Link]

  • Lu, Y., et al. (2010). Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Tchoukoua, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), 56961. [Link]

  • Fize, J., et al. (2022). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Pharmaceutical Development and Technology, 27(1), 108-118. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Alcaro, S., et al. (2008). Process for the preparation of ε-alkoxycarbonyllysines and their analogues.
  • Cottingham, L. S., & Smallidge, R. L. (1988). Reverse-phase liquid chromatographic determination of lysine in complete feeds and premixes, using manual precolumn derivatization. Journal of the Association of Official Analytical Chemists, 71(5), 1012-1016. [Link]

  • Permentier, H. P., et al. (2015). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 997, 1-8. [Link]

  • Gryc, W., & Lammek, B. (1998). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Polish Journal of Chemistry, 72(2), 321-324. [Link]

  • Al-Mamun, M., et al. (2016). Rapid Determination of Lysine in Biological Samples by Isocratic Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2016, 8560341. [Link]

  • Kim, Y., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(10), 1682. [Link]

  • Kumar, A., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as theranostic agents. Beilstein Journal of Organic Chemistry, 14, 2686-2694. [Link]

  • Wang, Y., et al. (2023). Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. Molecules, 28(4), 1888. [Link]

  • Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. [Link]

  • Wang, Y., et al. (2021). Chiral potential sensing: interface-modulated discrimination of lysine enantiomers via tryptophan-Cu/RGO ligand-exchange platforms. Chemical Communications, 57(5), 633-636. [Link]

  • Pires, J. M., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(19), 5993. [Link]

Sources

Technical Comparison: Orthogonal Strategies in D-Lysine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: H-D-Lys(2-chloro-Z)-OH vs. Fmoc-D-Lys(Boc)-OH Applicability: Peptide Synthesis (SPPS & Solution Phase), Peptidomimetics, Drug Design.

Executive Summary: The Strategic Divergence

This guide compares two D-Lysine building blocks that represent fundamentally different synthesis philosophies. The choice between them is rarely about "better" or "worse," but rather about synthesis strategy compatibility (Boc vs. Fmoc) and side-chain orthogonality .

  • Fmoc-D-Lys(Boc)-OH is the industry standard for modern, safety-conscious Solid Phase Peptide Synthesis (SPPS). It utilizes the Fmoc/tBu strategy , avoiding strong acids like HF.

  • H-D-Lys(2-chloro-Z)-OH is a specialized building block, primarily serving as the core for Boc/Bzl strategy (often converted to Boc-D-Lys(2-chloro-Z)-OH) or solution-phase synthesis. Its side chain (2-Cl-Z) is hyper-stable to acid, requiring HF or TFMSA for removal, making it ideal for sequences prone to premature side-chain deprotection or aggregation.

Decision Matrix: Which Reagent Fits Your Workflow?

DecisionMatrix Start Select Synthesis Strategy Safety Is HF/TFMSA usage restricted? Start->Safety Agg Is the sequence highly aggregating or >50 residues? Safety->Agg No (HF Allowed) FmocRoute Use Fmoc-D-Lys(Boc)-OH (Standard SPPS) Safety->FmocRoute Yes (Avoid HF) Ortho Need 3rd Dimension Orthogonality? Agg->Ortho No BocRoute Use H-D-Lys(2-chloro-Z)-OH (Convert to Boc-derivative or Solution Phase) Agg->BocRoute Yes (Boc/Bzl better for aggregation) Ortho->FmocRoute No (Standard) Ortho->BocRoute Yes (2-Cl-Z is stable to TFA)

Figure 1: Decision tree for selecting the appropriate D-Lysine derivative based on laboratory constraints and peptide complexity.

Chemical Profile & Mechanism[1][2]

Structural & Physical Comparison
FeatureFmoc-D-Lys(Boc)-OH H-D-Lys(2-chloro-Z)-OH
Molecular State Fully Protected (N-α & Side Chain)N-α Free Amine (Zwitterion), Side Chain Protected
Primary Usage Ready-to-couple monomer for Fmoc SPPS.Precursor for Boc-D-Lys(2-Cl-Z)-OH or Solution Phase.
Solubility Soluble in organic solvents (DMF, DCM, NMP).Soluble in water, dilute acid/base; Poor in pure DCM.
Side Chain Group Boc (tert-butyloxycarbonyl)2-Cl-Z (2-chlorobenzyloxycarbonyl)
SC Stability Stable to Base (Piperidine).Labile to Acid (TFA).Highly Stable to TFA (50%).Labile to HF, TFMSA, HBr/AcOH.
Racemization Risk Low (if activation is controlled).Moderate (if N-protection is performed in situ).
The "2-Chloro-Z" Advantage

The 2-chloro-Z group is the critical differentiator.[1] In standard Boc chemistry, the side chain must survive repeated exposure to TFA (used to remove the N-α Boc group at every cycle).

  • Problem: The standard Z (Cbz) group is slightly unstable in 50% TFA, leading to partial branching or loss of protection over long syntheses.

  • Solution: The electron-withdrawing chlorine atom at the 2-position of the benzyl ring destabilizes the carbocation intermediate required for acid cleavage. This makes 2-Cl-Z approximately 100 times more stable to TFA than standard Z , ensuring the side chain remains intact until the final HF cleavage [1, 3].

Experimental Protocols

Workflow A: Fmoc-D-Lys(Boc)-OH (Standard SPPS)

Context: Routine synthesis of D-amino acid containing peptides.

  • Coupling: Dissolve Fmoc-D-Lys(Boc)-OH in DMF. Activate with DIC/Oxyma or HBTU/DIEA (0.9 eq base to prevent racemization).

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Note: The Boc side chain is completely stable here.

  • Final Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Result: The N-terminal Fmoc (if present) and the Side Chain Boc are removed simultaneously.

    • Yield: Typically >90% conversion.

Workflow B: H-D-Lys(2-chloro-Z)-OH (Boc/Bzl Strategy)

Context: Synthesis of aggregating peptides, or when base-sensitive moieties are present.

Step 1: Conversion (Optional but common): If using in SPPS, convert to Boc-D-Lys(2-chloro-Z)-OH using Boc2O and mild base (NaOH/Dioxane), followed by crystallization.

Step 2: Deprotection of 2-Cl-Z (The "High HF" Procedure): Warning: HF is cytotoxic and dissolves glass. Use a closed Teflon/Kel-F vacuum line.

  • Preparation: Dry the peptide-resin thoroughly over P2O5.

  • Scavengers: Add p-cresol (10% v/v) to the reaction vessel.

  • Reaction: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 60 minutes.

    • Mechanism:[2][3][1][] The high acidity of HF (H0 ≈ -11) cleaves the benzyl-oxygen bond of the 2-Cl-Z group.

  • Work-up: Evaporate HF under vacuum. Precipitate peptide in cold diethyl ether.

Alternative: TFMSA Cleavage (Glassware Compatible) If HF apparatus is unavailable, use Trifluoromethanesulfonic acid (TFMSA).

  • Cocktail: TFA / TFMSA / Thioanisole / EDT (10:1:1:0.5).

  • Time: 2 hours at 0°C. Note: Yields may be slightly lower than HF for 2-Cl-Z removal.

Performance & Stability Data

The following table summarizes the orthogonality of the side chains, demonstrating why H-D-Lys(2-chloro-Z)-OH is chosen for harsh environments.

ConditionBoc (on Fmoc-Lys) 2-Cl-Z (on H-Lys)
50% TFA / DCM Cleaved (t1/2 < 5 min)Stable (Loss < 0.02% per hour) [3]
20% Piperidine / DMF Stable Stable
HF / 0°C CleavedCleaved (Quantitative)
HBr / Acetic Acid CleavedCleaved (Slowly)
Hydrogenolysis (H2/Pd) Stable (mostly)Cleaved (Orthogonal route)
Visualizing the Deprotection Pathways

Deprotection cluster_0 Fmoc Strategy cluster_1 Boc/Bzl Strategy FmocLys Fmoc-D-Lys(Boc)-OH TFA TFA (95%) FmocLys->TFA FreeLys1 H-D-Lys-OH (Free Peptide) TFA->FreeLys1 BocLys Boc-D-Lys(2-Cl-Z)-OH TFA_Cycle TFA (50%) (Repetitive) BocLys->TFA_Cycle Int H-D-Lys(2-Cl-Z)-... (Chain Extension) TFA_Cycle->Int HF Anhydrous HF (Final Cleavage) Int->HF FreeLys2 H-D-Lys-OH (Free Peptide) HF->FreeLys2

Figure 2: Comparative deprotection pathways. Note that 2-Cl-Z survives the TFA step that removes Boc, requiring a stronger final acid (HF).

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link

  • Sigma-Aldrich. (n.d.).[5] Boc-Lys(2-Cl-Z)-OH Product Analysis & Protocols. Link

  • Bachem. (n.d.). Fmoc-D-Lys(Boc)-OH Technical Data Sheet. Link

Sources

validating chiral purity of H-D-Lys(2-chloro-Z)-OH starting material

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Chiral Purity of H-D-Lys(2-chloro-Z)-OH

Executive Summary

For peptide chemists and drug developers, the chiral purity of the starting material H-D-Lys(2-chloro-Z)-OH is a critical quality attribute. Unlike fully protected building blocks (e.g., Fmoc-Lys(Boc)-OH), this intermediate possesses a free


-amine  (zwitterionic nature) and a hydrophobic 2-chlorobenzyloxycarbonyl (2-Cl-Z)  side chain. This unique chemical profile renders standard normal-phase chiral HPLC (e.g., Chiralpak AD/OD) ineffective without derivatization.

This guide compares the two most robust validation methodologies:

  • The Gold Standard (Validation): Indirect determination via Marfey’s Method (FDAA) using C18 HPLC.

  • The High-Throughput Alternative (QC): Direct chiral separation using Crown Ether (Crownpak CR) or Macrocyclic Glycopeptide (Chirobiotic T) stationary phases.

Technical Context & Criticality

The Molecule: H-D-Lys(2-chloro-Z)-OH

  • Role: A key intermediate for introducing D-Lysine into peptide sequences while maintaining orthogonal side-chain protection.

  • The Risk: The presence of the L-enantiomer (impurity) leads to diastereomeric peptide impurities (epimers) during Solid Phase Peptide Synthesis (SPPS). These impurities often co-elute with the target peptide, making downstream purification impossible.

  • The Challenge:

    • Zwitterionic Character: The free

      
      -amine and carboxylic acid exist as a zwitterion at neutral pH, causing poor retention and peak shape on traditional polysaccharide chiral columns.
      
    • Side Chain Hydrophobicity: The 2-Cl-Z group adds significant hydrophobicity, requiring mobile phases that can solubilize the aromatic ring while maintaining chiral recognition at the hydrophilic

      
      -center.
      

Comparative Analysis of Methods

Method A: Marfey’s Method (Indirect Derivatization)

Best For: Trace analysis (<0.1% L-isomer), Validation, and environments without specialized chiral columns.

Mechanism: The free


-amine reacts with Marfey’s Reagent  (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA ) to form diastereomers. Since the reagent is chiral (L), the reaction with a racemic mixture of D/L-Lys derivative produces:
  • L-FDAA-D-Lys(2-Cl-Z)-OH (Target)

  • L-FDAA-L-Lys(2-Cl-Z)-OH (Impurity)

These two products are diastereomers (not enantiomers) and have different physical properties, allowing baseline separation on a standard achiral C18 HPLC column .

Performance Metrics:

  • Sensitivity: High (Extinction coefficient

    
     at 340 nm).
    
  • LOD: < 0.05% impurity.

  • Resolution (

    
    ):  Typically > 2.0 on C18.
    
  • Cost: Low (Standard column + cheap reagent).

Method B: Direct Chiral HPLC (Crown Ether / Chirobiotic)

Best For: Routine QC, High-Throughput Screening, Non-destructive analysis.

Mechanism:

  • Crown Ether (Crownpak CR-I): The chiral crown ether cage forms a host-guest complex specifically with the protonated primary ammonium group (

    
    -NH
    
    
    
    ). The bulky 2-Cl-Z side chain does not fit in the cage, preventing interference, but the mobile phase must be acidic (pH 1-2, usually HClO
    
    
    ) to ensure protonation.
  • Teicoplanin (Chirobiotic T): Uses a macrocyclic glycopeptide selector.[1][2][3] It offers multiple interaction points (H-bonding, inclusion, ionic) and tolerates the hydrophobic side chain better than crown ethers in reversed-phase modes (MeOH/Water).

Performance Metrics:

  • Sensitivity: Moderate (Dependent on the 2-Cl-Z chromophore, UV 254/210 nm).

  • LOD: ~0.1 - 0.5% impurity.

  • Throughput: High (15-20 min run time, no prep).

  • Cost: High (Specialized columns cost $1,500+).

Data Summary Table

FeatureMethod A: Marfey’s Method Method B: Crown Ether (Direct) Method C: Polarimetry
Principle Diastereomeric DerivatizationHost-Guest ComplexationOptical Rotation
Column Type Standard C18 (e.g., Zorbax Eclipse)Crownpak CR-I(+) or Chirobiotic TNone (Cuvette)
Sample Prep 60-90 mins (Derivatization)< 5 mins (Dissolve & Shoot)< 5 mins
LOD (Impurity) < 0.05% (Superior)~0.1%> 1-2% (Poor)
Separation Factor (

)
High (Diastereomers)High (Specific for

-NH

)
N/A
System Suitability Self-validating (L-FDAA peak)Requires Racemic StandardUnreliable
Recommendation Primary Validation Method Routine QC Method Reject

Detailed Experimental Protocols

Protocol A: Marfey’s Method (Recommended for Validation)

Reagents:

  • L-FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

  • Solvent: HPLC Grade Acetonitrile (ACN) and Water (+ 0.1% TFA).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mg of H-D-Lys(2-chloro-Z)-OH sample in 100

    
    L water (or 50:50 water/acetone if solubility is poor).
    
  • Reaction: Add 50

    
    L of 1 M NaHCO
    
    
    
    followed by 100
    
    
    L of L-FDAA solution.
  • Incubation: Heat at 40°C for 60 minutes in a sealed vial. (The solution will turn yellow/orange).

  • Quenching: Cool to RT. Add 50

    
    L of 1 M HCl to neutralize (pH ~3). Dilute with 500 
    
    
    
    L of 50% ACN/Water.
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5

      
      m).
      
    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: ACN + 0.1% TFA.

    • Gradient: 30% B to 70% B over 20-30 mins.

    • Detection: 340 nm (Specific to Marfey’s derivative).

  • Interpretation: The L-L diastereomer (impurity) typically elutes before the L-D diastereomer (major product) due to stronger hydrophobic interaction of the L-D pair with the C18 chain, though elution order must be confirmed with standards.

Protocol B: Direct Chiral HPLC (Crownpak CR-I)

Step-by-Step Workflow:

  • System Prep: Passivate system with mobile phase to remove metal ions (if necessary).

  • Mobile Phase: Perchloric acid (pH 1.5) in Water / Methanol (85:15 v/v). Note: Low pH is mandatory to protonate the free amine.

  • Sample Prep: Dissolve sample in Mobile Phase (1 mg/mL).

  • Run Conditions:

    • Column: Daicel Crownpak CR-I(+) (150 x 3.0 mm).[4]

    • Flow: 0.4 mL/min.

    • Temp: 25°C (Lower temp often improves resolution).

    • Detection: UV 210 nm (Amide bond) or 254 nm (Aromatic ring).

  • Interpretation: On CR-I(+), the D-enantiomer usually elutes first, followed by the L-enantiomer. This is advantageous for purity analysis as the small impurity peak (L) elutes after the main peak, preventing tailing interference.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate validation method based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: H-D-Lys(2-chloro-Z)-OH Purity Validation CheckAlpha Is Alpha-Amine Free? Start->CheckAlpha TraceReq Is Trace Impurity (<0.1%) Detection Required? CheckAlpha->TraceReq Yes (Zwitterion) Marfeys METHOD A: Marfey's Method (Indirect Derivatization) TraceReq->Marfeys Yes (Validation) Direct METHOD B: Direct Chiral HPLC (Crown Ether / Teicoplanin) TraceReq->Direct No (Routine QC) DerivStep React with L-FDAA (40°C, 1h, pH 8) Marfeys->DerivStep C18Run Run on Standard C18 Column (UV 340nm) DerivStep->C18Run ResultA Result: Diastereomer Separation (High Sensitivity) C18Run->ResultA MobilePhase Acidic Mobile Phase (pH 1.5 for Crownpak) Direct->MobilePhase ChiralRun Run on Chiral Column (UV 210/254nm) MobilePhase->ChiralRun ResultB Result: Enantiomer Separation (High Throughput) ChiralRun->ResultB

Caption: Decision tree for selecting between Marfey's Method (Validation) and Direct Chiral HPLC (QC) based on sensitivity needs.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231–247. Link

  • Marfey, P. (1984).[5] Determination of D-amino acids.[3][4][6][7][8][9] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591. Link

  • Daicel Corporation. (n.d.). CROWNPAK® CR-I(+) / CR-I(-) Application Note: Separation of Amino Acids.[9] Chiral Technologies. Link

  • Sigma-Aldrich (Merck). (2023). Chirobiotic™ Handbook: Astec Chirobiotic Columns for Chiral Separations. Link

  • Novabiochem (Merck). (2020). Peptide Synthesis: A Practical Guide. Link

Sources

Technical Guide: Quality Control Standards for H-D-Lys(2-chloro-Z)-OH Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of peptide therapeutics and peptidomimetics, the integrity of starting materials dictates the success of the final API (Active Pharmaceutical Ingredient). H-D-Lys(2-chloro-Z)-OH represents a specialized building block where the D-configuration confers resistance to enzymatic degradation, and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides enhanced orthogonality compared to the standard Benzyloxycarbonyl (Z) group.

This guide moves beyond basic certificates of analysis. It establishes a rigorous quality control framework designed to detect the specific failure modes of this reagent—namely, acid-catalyzed side-chain degradation and chiral inversion.

Part 1: The Comparative Landscape

Why select H-D-Lys(2-chloro-Z)-OH over its alternatives? The decision rests on acid stability and orthogonal protection strategies .

The Stability Hierarchy

The 2-chloro substituent on the aromatic ring of the Z-group exerts an electron-withdrawing effect, destabilizing the carbocation intermediate formed during acidolysis. This makes the 2-Cl-Z group significantly more stable to acid than the unsubstituted Z group.

FeatureH-D-Lys(2-chloro-Z)-OH H-D-Lys(Z)-OH H-D-Lys(Boc)-OH
Acid Stability (50% TFA) High: Stable for >24h. Ideal for Boc-SPPS cycles.Moderate/Low: Loses ~1-5% per hour. Risks branching.None: Removed instantly.
Deprotection Method HF (Hydrofluoric Acid), TFMSA, or Hydrogenation.Hydrogenation, HBr/AcOH, or HF.TFA or HCl.
Primary Application Boc-SPPS: Side-chain remains intact during N-terminal deprotection.Solution Phase: Mild synthesis where strong acids are avoided.Fmoc-SPPS: Orthogonal to base-labile Fmoc.
Risk Profile Low risk of premature side-chain loss.High risk of "branching" peptides during synthesis.Incompatible with Boc-chemistry cycles.
The "Branching" Failure Mode

If you use the standard H-D-Lys(Z)-OH in a Boc-solid phase synthesis protocol, the repetitive exposure to 50% TFA (used to remove the N-terminal Boc group) will gradually erode the Z-protection on the side chain.

  • Result: The

    
    -amine becomes free.
    
  • Consequence: The next incoming amino acid couples to both the

    
    -amine and the 
    
    
    
    -amine.
  • Outcome: A branched impurity that is often inseparable by standard HPLC. H-D-Lys(2-chloro-Z)-OH prevents this.

Part 2: Critical Quality Control Parameters

A standard Certificate of Analysis (CoA) is insufficient for GMP-grade synthesis. The following specifications are required to ensure the reagent does not introduce critical impurities.

Specification Table
ParameterAcceptance CriterionMethodRationale
Appearance White to off-white crystalline powderVisualDiscoloration indicates oxidation or residual solvent degradation.
Identity Conforms to Structure1H-NMR (DMSO-d6) & MSMust confirm the 2-Cl position and D-configuration integration.
Chemical Purity

98.5%
HPLC (C18, UV 215nm)Detects unreacted H-D-Lys-OH or di-protected species.
Chiral Purity (ee)

99.5% (D-isomer)
Chiral HPLC (Crown Ether)Critical: L-isomer impurities can lead to inactive/toxic diastereomers.
Water Content

1.0%
Karl Fischer (KF)Excess water hydrolyzes coupling reagents (e.g., DCC, EDC).
Free Lysine

0.2%
TLC / HPLCIndicates total loss of side-chain protection.
Residual Solvents

500 ppm (DCM/THF)
GC-HeadspaceSolvents can interfere with resin swelling or coupling kinetics.

Part 3: Experimental Protocols

Protocol A: Determination of Chiral Purity (The "Crown" Method)

Standard C18 columns cannot separate enantiomers. For free amino acids (or N-free derivatives like H-D-Lys(2-Cl-Z)-OH), Crown Ether columns are superior to ligand-exchange methods due to robustness.

Objective: Quantify the presence of the L-isomer impurity.

  • Column: Crownpak CR(+) or CR(-) (Daicel), 4.0 x 150 mm.

    • Mechanism:[1][2] The crown ether forms a host-guest complex with the ammonium group of the lysine. The chiral center of the crown ether discriminates between D and L spatial arrangements.

  • Mobile Phase: Perchloric Acid (HClO

    
    ) pH 1.5 to 2.0.
    
    • Note: Low pH ensures the

      
      -amine is fully protonated (
      
      
      
      ) to bind with the crown ether.
    • Composition: 100% Aqueous (pH 1.5 HClO

      
      ). Avoid organic modifiers if possible to maximize retention.
      
  • Flow Rate: 0.4 - 0.8 mL/min (Column pressure dependent).

  • Temperature: 25°C (Lower temperatures often improve separation resolution).

  • Detection: UV at 210 nm (Amide bond absorption).

  • Sample Prep: Dissolve 1 mg of H-D-Lys(2-chloro-Z)-OH in 1 mL of Mobile Phase.

  • System Suitability:

    • Inject a racemic mixture (D/L) first.

    • Requirement: Resolution (

      
      ) between D and L peaks > 1.5.
      
Protocol B: Acid Stability Challenge (The "Stress Test")

This test validates the reagent's suitability for Boc-chemistry cycles.

  • Preparation: Dissolve 10 mg of H-D-Lys(2-chloro-Z)-OH in 1 mL of 50% TFA / 50% DCM (v/v).

  • Incubation: Stir at room temperature.

  • Sampling: Take aliquots at T=0, T=1h, T=12h, T=24h.

  • Analysis: Inject onto standard C18 HPLC.

  • Pass Criteria: The peak area of the parent compound must not decrease by > 1.0% over 24 hours. The formation of H-D-Lys-OH (free lysine) should be negligible.

Part 4: Visualization and Logic Flow

The Quality Control Workflow

This diagram illustrates the logical progression of testing incoming raw material to ensure it meets the strict requirements for peptide synthesis.

QC_Workflow Start Raw Material H-D-Lys(2-Cl-Z)-OH Identity Identity Check (NMR / MS) Start->Identity Purity Chemical Purity (RP-HPLC) Identity->Purity Pass Reject Quarantine / Reject Identity->Reject Fail Chirality Chiral Purity (Crown Ether HPLC) Purity->Chirality >98.5% Purity->Reject Fail Stability Acid Stability (TFA Challenge) Chirality->Stability >99.5% ee Chirality->Reject Fail Decision Compliance Check Stability->Decision Release Release for Synthesis Decision->Release All Pass Decision->Reject Any Fail

Figure 1: Sequential QC workflow ensuring chemical identity, purity, and functional stability before release.

Stability Mechanism: Why 2-Cl-Z?

This diagram compares the degradation pathways of the standard Z group versus the 2-Cl-Z group under Boc-deprotection conditions.

Stability_Comparison cluster_0 Standard Z Group (H-D-Lys(Z)-OH) cluster_1 2-Chloro-Z Group (H-D-Lys(2-Cl-Z)-OH) Z_Start Lys(Z) Side Chain Acid 50% TFA Exposure (Boc Removal Step) Z_Start->Acid Carbocation Benzyl Carbocation Formation Acid->Carbocation High Rate Degradation Free Lysine Side Chain (DEPROTECTED) Carbocation->Degradation Branching Branched Peptide Impurity Degradation->Branching Next Coupling ClZ_Start Lys(2-Cl-Z) Side Chain Acid_2 50% TFA Exposure (Boc Removal Step) ClZ_Start->Acid_2 Stable Electron Withdrawing Cl Destabilizes Carbocation Acid_2->Stable Intact Side Chain Remains PROTECTED Stable->Intact Resists Cleavage Linear Linear Peptide (Correct Product) Intact->Linear

Figure 2: Mechanistic comparison showing how the 2-chloro substituent prevents premature side-chain deprotection.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (n.d.). Boc-Lys(2-Cl-Z)-OH Product Specification and Stability Data. Link

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 1467, 19-32. Link

  • Bachem. (n.d.). Peptide Synthesis Guide: Side-Chain Protection Strategies. Link

Sources

A Senior Application Scientist's Guide to Verifying the Sequence Integrity of Peptides with D-Lys(2-Cl-Z)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Sequence Validation

In the landscape of modern drug development, peptides incorporating non-canonical amino acids have emerged as a frontier for creating novel therapeutics with enhanced stability, potency, and pharmacokinetic profiles. The inclusion of D-amino acids, for instance, confers significant resistance to proteolytic degradation, a critical hurdle for many peptide-based drugs[1]. Among these modified residues, D-Lysine with its ε-amino group protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is frequently employed during solid-phase peptide synthesis (SPPS) to ensure selective chain elongation.

However, the very chemical complexity that makes these peptides therapeutically promising also introduces significant analytical challenges[2][3]. Ensuring the absolute sequence integrity—correct amino acid order, precise mass, and correct stereochemistry—of a final peptide product like one containing D-Lys(2-Cl-Z) is not merely a quality control checkpoint; it is fundamental to ensuring its safety, efficacy, and reproducibility. An unintended amino acid substitution, a deletion, or, critically, an inversion of stereochemistry from D to L can drastically alter a peptide's three-dimensional structure and its biological activity.

This guide provides a comprehensive comparison of orthogonal analytical techniques essential for the unambiguous verification of peptides containing D-Lys(2-Cl-Z). We will move beyond procedural lists to explain the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

The Challenge: Why a Single Method is Insufficient

Verifying a peptide containing a modified D-amino acid is a multi-faceted problem. No single analytical technique can provide a complete picture.

  • Mass & Composition vs. Sequence: High-resolution mass spectrometry can confirm if the peptide has the correct molecular weight, but it cannot determine the order of the amino acids.

  • Linear Sequence vs. Stereochemistry: Tandem mass spectrometry and Edman degradation are powerful for determining the linear sequence, but they are blind to stereochemistry—they cannot distinguish between a D-amino acid and its L-isomer[4].

  • Protecting Group Lability: The 2-Cl-Z protecting group itself can be labile under certain analytical conditions, potentially creating analytical artifacts that can be misinterpreted[5].

Therefore, a robust validation strategy must be orthogonal, employing multiple techniques whose results cross-validate each other. Our recommended workflow integrates three core techniques: High-Resolution Mass Spectrometry (HRMS) , Tandem Mass Spectrometry (MS/MS) , and Chiral Amino Acid Analysis (AAA) , with Edman Degradation as a valuable supplementary method.

The Orthogonal Validation Workflow

A sequential, multi-gate approach ensures that each critical attribute of the peptide is verified. This workflow is designed to be self-validating, where a failure at any stage prompts further investigation before proceeding.

Orthogonal_Workflow cluster_0 Step 1: Gross Integrity Check cluster_1 Step 2: Linear Sequence Verification cluster_2 Step 3: Stereochemical Confirmation cluster_3 Step 4: Final Validation start Synthetic Peptide Sample (with D-Lys(2-Cl-Z)) hrms High-Resolution MS (Intact Mass Analysis) start->hrms msms Tandem MS (LC-MS/MS) (Fragmentation Sequencing) hrms->msms Mass Match? investigation1 Investigate Synthesis: - Deletion/Insertion - Incomplete Deprotection hrms->investigation1 Mass Mismatch chiral_aaa Chiral Amino Acid Analysis (Post-Hydrolysis) msms->chiral_aaa Sequence Match? investigation2 Investigate Synthesis: - Amino Acid Scrambling - Unexpected Modifications msms->investigation2 Sequence Mismatch validated Sequence Integrity Verified chiral_aaa->validated D-Lys Confirmed? investigation3 Investigate Synthesis: - Starting Material Purity - Racemization During Coupling chiral_aaa->investigation3 Stereochemistry Incorrect

Caption: A self-validating workflow for peptide sequence integrity verification.

Comparison of Core Analytical Techniques

Technique Primary Purpose Strengths Limitations for D-Lys(2-Cl-Z) Peptides
High-Resolution MS (HRMS) Determines accurate intact molecular weight.High mass accuracy (<5 ppm), confirms elemental composition.Provides no sequence order or stereochemical information.
Tandem MS (MS/MS) Determines the linear amino acid sequence.High sensitivity, provides sequence-specific fragment ions (b- and y-ions)[6][7][8].Cannot differentiate D/L isomers. The 2-Cl-Z group can cause ambiguous fragmentation.
Chiral Amino Acid Analysis (AAA) Confirms the presence and ratio of D/L amino acids.The only definitive method for stereochemistry. Quantifiable.Destructive to the peptide; provides no sequence information.
Edman Degradation Orthogonal N-terminal sequence confirmation.Gold-standard, sequential method[9][10][11].Requires free N-terminus; ε-NH2 of Lys(2-Cl-Z) is unreactive. Less sensitive than MS.

Deep Dive 1: Mass Spectrometry for Sequencing

Mass spectrometry is the cornerstone of modern peptide analysis. It is typically coupled with liquid chromatography (LC) to separate the peptide of interest from synthesis-related impurities before analysis[11][12].

Part A: Intact Mass Analysis (HRMS)

The first step is to confirm the peptide's elemental formula. By using a high-resolution mass spectrometer (like an Orbitrap or TOF), we can measure the mass of the intact peptide with extremely high accuracy.

  • Why this is critical: A match between the theoretical mass (calculated from the expected sequence) and the observed mass provides strong evidence that the correct amino acids were incorporated and that all protecting groups are either present or absent as expected. The high resolution allows us to distinguish our target peptide from impurities that may differ by a very small mass, such as a deamidated species.

Illustrative Data: HRMS Gatekeeper Analysis

Peptide Sample Theoretical Mass (Da) Observed Mass (Da) Mass Error (ppm) Conclusion
Correct Sequence3254.55673254.5581+4.3Pass: Composition is correct.
Failed Synthesis (Deletion)3254.55673126.4982-39,350Fail: Probable deletion of one residue.
Failed Synthesis (Deprotection)3254.55673070.4591-56,570Fail: Probable loss of 2-Cl-Z group.
Part B: Tandem Mass Spectrometry (MS/MS) for Sequencing

Once the correct mass is confirmed, the peptide is sequenced using MS/MS. In this process, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[6]. This fragmentation preferentially breaks the peptide bonds, generating a series of b (N-terminal) and y (C-terminal) fragment ions[8]. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.

  • Expert Insight—The D-Lys(2-Cl-Z) Challenge: The presence of the bulky 2-Cl-Z protecting group on the lysine side chain introduces a specific analytical challenge. This group is a type of benzyloxycarbonyl group, which is known to be labile under CID conditions.

    • Expected Fragmentation: We anticipate seeing a significant neutral loss corresponding to the mass of the 2-Cl-Z group (C8H6ClO2, ~184.0 Da) or related fragments from the b- and y-ions that contain the modified lysine. This can complicate the spectrum but also serves as a diagnostic marker for the presence and location of the modification.

    • Choice of Fragmentation: While CID is common, Electron Transfer Dissociation (ETD) can be a superior alternative for peptides with labile modifications. ETD fragments the peptide backbone while often leaving side-chain modifications intact, which can simplify spectral interpretation and provide clearer sequence information.

MSMS_Fragmentation cluster_peptide cluster_b cluster_y p1 H₂N-Ala- p2 Val- placeholder1 placeholder1 p3 D-Lys(2-Cl-Z)- placeholder2 placeholder2 y3 y₃ p2->y3 y-ions placeholder6 placeholder6 p4 Gly-COOH placeholder3 placeholder3 y2 y₂ p3->y2 placeholder5 placeholder5 y1 y₁ p4->y1 placeholder4 placeholder4 b1 b₁ b1->p1 b-ions b2 b₂ b2->p2 b3 b₃ b3->p3

Caption: MS/MS fragments peptides into b- and y-ions to reveal the sequence.

Experimental Protocol: LC-MS/MS for Peptide Sequencing
  • Sample Preparation: Dissolve the peptide sample in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 100-200 fmol/µL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 45% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition:

    • Instrument: High-resolution tandem mass spectrometer (e.g., Q-Exactive Orbitrap).

    • Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan: Scan range m/z 350-1800; Resolution 70,000.

    • MS2 Scan: Top 10 most intense ions from MS1 scan selected for HCD fragmentation; Resolution 17,500.

  • Data Analysis: Process the resulting spectra with a suitable software package (e.g., Proteome Discoverer, MaxQuant) to match the observed fragment ions against the theoretical fragmentation pattern of the expected sequence.

Deep Dive 2: Chiral Amino Acid Analysis

This is the definitive, and only, method to confirm that the lysine residue is in the D-configuration. The method involves two key steps: hydrolyzing the peptide to its constituent amino acids and then analyzing the chirality of those amino acids.

  • The Causality of Deuterated Hydrolysis: A significant pitfall in chiral analysis is that the harsh acidic conditions required for peptide hydrolysis (e.g., 6 M HCl at >100°C) can themselves cause racemization (conversion of L to D and vice-versa). This would create a false positive for the presence of a D-isomer. To build a self-validating protocol, we perform the hydrolysis in deuterated acid (DCl in D₂O) [9][13]. Any amino acid that racemizes during the hydrolysis procedure will incorporate a deuterium atom at its α-carbon, increasing its mass by 1 Da. This allows us to distinguish it from the original D-amino acid present in the synthetic peptide by mass spectrometry, thereby eliminating false positives[9][13].

  • Derivatization with Marfey's Reagent: After hydrolysis, the amino acid mixture is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA)[14][15]. This chiral reagent reacts with the primary amines of the amino acids to form diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard reversed-phase HPLC. The L-FDAA derivative of a D-amino acid will have a different retention time than the L-FDAA derivative of an L-amino acid.

Illustrative Data: Chiral AAA Results

Amino Acid L-Isomer Retention Time (min) D-Isomer Retention Time (min) Sample Result Conclusion
Alanine (Ala)15.218.5Peak only at 15.2 minCorrect (L-Ala)
Valine (Val)21.825.1Peak only at 21.8 minCorrect (L-Val)
Lysine (Lys) 28.4 32.9 Peak only at 32.9 min Correct (D-Lys)
Glycine (Gly)12.1(achiral)Peak only at 12.1 minCorrect (Gly)
Experimental Protocol: Chiral AAA using Marfey's Reagent
  • Hydrolysis:

    • Place ~50 µg of lyophilized peptide into a hydrolysis vial.

    • Add 200 µL of 6 M Deuterated Hydrochloric Acid (DCl in D₂O).

    • Seal the vial under vacuum and heat at 110°C for 24 hours.

    • Cool the vial and evaporate the acid to dryness under a stream of nitrogen.

  • Derivatization:

    • Re-dissolve the amino acid hydrolysate in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone[14].

    • Add 40 µL of 1 M sodium bicarbonate to make the solution alkaline[14][15].

    • Incubate at 40°C for 1 hour with occasional mixing[14].

    • Cool to room temperature and neutralize by adding 20 µL of 2 M HCl[14].

    • Evaporate the solvent to dryness.

  • LC-MS Analysis:

    • Reconstitute the derivatized sample in 500 µL of 50% acetonitrile/water.

    • Inject onto a C18 column and separate using a water/acetonitrile gradient with 0.1% formic acid.

    • Monitor for the expected masses of the derivatized amino acids using a mass spectrometer. Compare retention times to those of derivatized D- and L-amino acid standards.

Conclusion: An Integrated Strategy for Absolute Confidence

Verifying the sequence integrity of a complex therapeutic peptide such as one containing D-Lys(2-Cl-Z) cannot be accomplished with a single measurement. It requires a multi-pronged, orthogonal approach where each technique provides a unique and essential piece of the puzzle.

By first confirming the correct mass with HRMS, then elucidating the linear sequence with MS/MS, and finally, definitively proving the correct stereochemistry with chiral amino acid analysis, researchers and drug developers can achieve absolute confidence in their material. This rigorous, self-validating workflow is not just a matter of analytical best practice—it is a prerequisite for developing safe, effective, and reproducible peptide therapeutics.

References

  • Title: Tandem Mass Spectrometry of Peptides Source: ResearchGate (Accessible PDF) URL: [Link]

  • Title: Tandem Mass Spectrometry of Peptides Source: SciSpace URL: [Link]

  • Title: Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research Source: PubMed URL: [Link]

  • Title: How 3rd Party Reports Strengthen Peptide Research Integrity Source: Peptide Synthesis Blog URL: [Link]

  • Title: Mascot help: Peptide fragmentation Source: Matrix Science URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Source: Almac Group URL: [Link]

  • Title: Development of an LC-MS/MS peptide mapping protocol for the NISTmAb Source: PubMed Central URL: [Link]

  • Title: D-amino acid peptides Source: LifeTein URL: [Link]

  • Title: 26.6: Peptide Sequencing- The Edman Degradation Source: Chemistry LibreTexts URL: [Link]

  • Title: Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments Source: PubMed URL: [Link]

  • Title: Labeling and Protecting Groups Source: Bio-Synthesis Inc. URL: [Link]

  • Title: After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing Source: PubMed Central URL: [Link]

  • Title: Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization Source: Agilent Technologies URL: [Link]

  • Title: Marfey's reagent for chiral amino acid analysis Source: Ovid Insights URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS Source: PubMed URL: [Link]

  • Title: Peptide Sequencing by Edman Degradation Source: University of the Basque Country (EHU) URL: [Link]

  • Title: C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products Source: ACS Publications URL: [Link]

  • Title: Peptide ion fragmentation in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems Source: ResearchGate URL: [Link]

  • Title: How to analyze synthetic peptide by LC and LCMS? Source: ResearchGate URL: [Link]

  • Title: Edman degradation | Edman Sequencing Source: YouTube URL: [Link]

  • Title: Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: PubMed Central URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.